molecular formula C11H11ClO B1354580 4-Chlorophenyl cyclobutyl ketone CAS No. 77585-25-2

4-Chlorophenyl cyclobutyl ketone

Cat. No.: B1354580
CAS No.: 77585-25-2
M. Wt: 194.66 g/mol
InChI Key: IHSRIIPWSHCVCZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyclobutyl ketone is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRIIPWSHCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504128
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77585-25-2
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-chlorophenyl)(cyclobutyl)methanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-chlorophenyl)(cyclobutyl)methanone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-chlorophenyl)(cyclobutyl)methanone, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. We will delve into its chemical structure, detailed synthetic methodologies, robust characterization techniques, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aryl Cyclobutyl Ketone Moiety

(4-chlorophenyl)(cyclobutyl)methanone belongs to the class of aryl cyclobutyl ketones. The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its unique, rigid, and puckered three-dimensional geometry can enhance key pharmacological properties such as metabolic stability and binding affinity when incorporated into drug candidates.[1][2] Molecules containing 1,3-disubstituted cyclobutane motifs have already entered clinical trials, highlighting the value of this scaffold in modern drug design.[1] As a functionalized building block, (4-chlorophenyl)(cyclobutyl)methanone serves as a crucial starting point for the synthesis of more complex molecules with potential biological activity.[3][4][5]

Chemical Structure and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific application. The structure of (4-chlorophenyl)(cyclobutyl)methanone features a cyclobutane ring and a 4-chlorophenyl group attached to a central carbonyl moiety.

Caption: Chemical structure of (4-chlorophenyl)(cyclobutyl)methanone.

Table 1: Compound Identification and Key Properties

Identifier Value
IUPAC Name (4-chlorophenyl)(cyclobutyl)methanone[6]
CAS Number 77585-25-2[6]
Molecular Formula C₁₁H₁₁ClO
Molecular Weight 194.66 g/mol
InChI Key IHSRIIPWSHCVCZ-UHFFFAOYSA-N[6]
Appearance White solid[6]

| Storage Temperature | 0-8 °C[6] |

Table 2: Safety and Hazard Information

Pictogram Signal Word Hazard Statements Precautionary Statements

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Synthetic Methodologies: A Tale of Two Reactions

The synthesis of (4-chlorophenyl)(cyclobutyl)methanone can be approached through several established organic chemistry reactions. The choice of method often depends on starting material availability, scalability, and desired purity. We will explore the two most logical and field-proven pathways: Friedel-Crafts acylation and the Grignard reaction.

Primary Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct and efficient route to aryl ketones.[7] This electrophilic aromatic substitution reaction is the preferred industrial method for its high efficiency and atom economy.

Causality and Strategic Choice: The reaction involves the acylation of chlorobenzene with cyclobutanecarbonyl chloride. The chloro-substituent on the benzene ring is deactivating yet directs incoming electrophiles to the ortho and para positions.[8][9] Due to the steric bulk of the cyclobutyl acyl group, the para-substituted product, (4-chlorophenyl)(cyclobutyl)methanone, is overwhelmingly favored, simplifying purification.[9]

G cluster_0 Part 1: Acyl Chloride Preparation cluster_1 Part 2: Friedel-Crafts Acylation A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) D Chlorobenzene F (4-chlorophenyl)(cyclobutyl)methanone C->F DCM, 0°C to RT E Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)

Caption: Overall workflow for the synthesis via Friedel-Crafts acylation.

Mechanism of Action: The Lewis acid catalyst, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of chlorobenzene, leading to the formation of the ketone after deprotonation restores aromaticity.[9][10]

G acyl_chloride Cyclobutanecarbonyl Chloride + AlCl₃ acylium_ion Formation of Acylium Ion [R-C=O]⁺ + AlCl₄⁻ acyl_chloride->acylium_ion Step 1 electrophilic_attack Electrophilic Attack Chlorobenzene attacks acylium ion acylium_ion->electrophilic_attack Step 2 sigma_complex Sigma Complex (Arenium Ion) Intermediate electrophilic_attack->sigma_complex Step 3 deprotonation Deprotonation AlCl₄⁻ removes proton sigma_complex->deprotonation Step 4 product Final Product + Regenerated AlCl₃ + HCl deprotonation->product Step 5

Caption: The mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

Part A: Synthesis of Cyclobutanecarbonyl Chloride [11][12]

  • System Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reagents: To the flask, add cyclobutanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[12]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Purification: Allow the mixture to cool. The product, cyclobutanecarbonyl chloride, can be purified by distillation under reduced pressure to remove excess SOCl₂ and byproducts. It is a corrosive and moisture-sensitive liquid.[13]

Part B: Synthesis of (4-chlorophenyl)(cyclobutyl)methanone [9][14]

  • System Setup: Assemble a dry three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The reaction must be conducted under anhydrous conditions.

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert dry solvent like dichloromethane (DCM) or dichloroethane (DCE). Add chlorobenzene (2.0-3.0 eq, often used as solvent and reactant).

  • Addition: Cool the suspension to 0°C in an ice bath. Add the freshly prepared cyclobutanecarbonyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Alternative Pathway: Grignard Reaction

The Grignard reaction offers a powerful alternative for C-C bond formation.[15] This pathway involves the reaction of an organometallic nucleophile (Grignard reagent) with an electrophilic acyl source.

Causality and Strategic Choice: This method is advantageous when the aromatic ring contains functional groups incompatible with the harsh Lewis acidic conditions of a Friedel-Crafts reaction. Here, a nucleophilic 4-chlorophenyl magnesium halide attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. A key consideration is the potential for side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[16][17]

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: [18] In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq). Add a solution of 4-bromochlorobenzene (1.0 eq) in an anhydrous ether solvent (like THF or diethyl ether) dropwise. Initiation may require a small iodine crystal or gentle heating.[16] The reaction is an exothermic process that forms 4-chlorophenylmagnesium bromide.

  • Acylation: Cool the freshly prepared Grignard reagent to -10°C to 0°C. Slowly add a solution of cyclobutanecarbonyl chloride (0.9 eq) in the same anhydrous solvent.

  • Reaction and Work-up: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ketone as described for the Friedel-Crafts method.

Structural Elucidation and Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for (4-chlorophenyl)(cyclobutyl)methanone

Technique Expected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, showing characteristic ortho-coupling (J ≈ 8-9 Hz).- Methine Proton (α to C=O): A multiplet (often a quintet) around δ 3.5-4.0 ppm.- Cyclobutyl Methylene Protons: A series of complex multiplets in the range of δ 1.8-2.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, δ 198-202 ppm.- Aromatic Carbons: Signals between δ 128-140 ppm, including the C-Cl and C-C=O carbons.- Methine Carbon (α to C=O): A signal around δ 45-50 ppm.- Cyclobutyl Methylene Carbons: Signals around δ 18-25 ppm.
IR Spectroscopy - Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹.- Aromatic C=C Stretches: Medium intensity bands around 1590 cm⁻¹ and 1485 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 1090-1100 cm⁻¹.

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 194.- Isotope Peak (M+2): A significant peak at m/z 196, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.- Key Fragments: Fragments corresponding to the loss of the cyclobutyl group (m/z 139/141) and the 4-chlorobenzoyl cation (m/z 139/141). |

Applications in Research and Development

(4-chlorophenyl)(cyclobutyl)methanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic combination of a reactive ketone handle, a stable chlorophenyl group, and the medicinally relevant cyclobutane scaffold.

  • Pharmaceutical Synthesis: The ketone can be readily converted into other functional groups. For example, reduction can yield a secondary alcohol, which can be further functionalized. Reductive amination can produce amines like [1-(4-chlorophenyl)cyclobutyl]methanamine, a known scaffold for drug discovery.[3]

  • Agrochemicals: Phenyl ketones are common precursors in the synthesis of fungicides and insecticides.[4][22] The unique properties of the cyclobutyl group could be exploited to develop new agrochemicals with modified efficacy or environmental profiles.

  • Materials Science: The rigid structure of the molecule can be incorporated into polymers or liquid crystals to influence their physical properties.

Conclusion

(4-chlorophenyl)(cyclobutyl)methanone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation is reliably achieved through classic organic reactions, with Friedel-Crafts acylation being the most direct and efficient route. Thorough characterization via standard spectroscopic techniques provides unequivocal structural confirmation. For researchers in drug discovery and materials science, this compound represents a valuable building block, enabling access to novel molecular architectures with desirable physicochemical and biological properties.

References

  • MDPI. methanone. MDPI Website. [Link]

  • NIST. Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Mol-Instincts. Cyclobutanecarbonyl chloride 5006-22-4 wiki. Mol-Instincts Chemical Information Database. [Link]

  • PubChem. (1-(4-Chlorophenyl)cyclobutyl)methanol. PubChem Database. [Link]

  • Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI Website. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Ningbo Inno Pharmchem Website. [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. PubChem Database. [Link]

  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH Website. [Link]

  • Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • ResearchGate. Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate. [Link]

  • PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. Wiley Online Library. [Link]

  • Chem-Help.com. friedel-crafts acylation of benzene. Chem-Help Website. [Link]

  • Cheméo. Chemical Properties of o-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8). Cheméo Website. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

Sources

Strategic Synthesis of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 77585-25-2 IUPAC Name: (4-Chlorophenyl)(cyclobutyl)methanone[1]

Executive Summary

This technical guide details the synthesis of 4-Chlorophenyl cyclobutyl ketone , a critical pharmacophore intermediate used in the production of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably as a precursor to Sibutramine and its desmethyl analogs.

While Friedel-Crafts acylation offers a direct industrial path, this guide prioritizes the Grignard Addition to Nitriles as the "Gold Standard" for laboratory and pilot-scale synthesis. This route offers superior regioselectivity (avoiding ortho-isomer contamination) and prevents the ring-expansion side reactions often triggered by strong Lewis acids on the strained cyclobutyl ring.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a deactivated aromatic ring (4-chlorophenyl) linked via a carbonyl to a strained cyclobutyl ring.

Strategic Routes
RouteMethodologyKey AdvantagesCritical Challenges
A (Primary) Grignard Addition High regioselectivity; mild conditions preserve cyclobutyl ring.Exothermic Grignard formation; requires anhydrous conditions.
B (Secondary) Friedel-Crafts Low raw material cost; scalable for commodity production.Ortho/Para isomer separation; AlCl₃ waste disposal; potential ring opening.
C (Precision) Weinreb Amide Prevents over-addition (tertiary alcohol formation).Additional synthetic steps; higher cost.
Pathway Visualization

The following diagram illustrates the mechanistic logic for the primary Grignard route, highlighting the critical imine salt intermediate that prevents over-alkylation.

SynthesisPath Start1 4-Chlorobromobenzene (Precursor A) Grignard Grignard Reagent (4-Cl-Ph-MgBr) Start1->Grignard Mg, THF Reflux Start2 Cyclobutanecarbonitrile (Precursor B) Intermediate Imine Salt Complex (Stable Intermediate) Start2->Intermediate Grignard->Intermediate Addition to Nitrile (Start 2) Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 4-Chlorophenyl Cyclobutyl Ketone Hydrolysis->Product - NH4+

Caption: Mechanistic pathway for the Grignard addition to cyclobutanecarbonitrile. The formation of the stable imine salt prevents double addition, ensuring the ketone is the final product.

Part 2: Detailed Experimental Protocol (Route A)

Method: Grignard Addition to Cyclobutanecarbonitrile

This protocol utilizes 4-chlorophenylmagnesium bromide generated in situ. The use of the nitrile (cyanide) derivative rather than an acid chloride prevents the formation of the tertiary alcohol, as the intermediate imine salt is stable until acidic hydrolysis.

1. Reagents & Materials
ReagentEquiv.[2]RoleCritical Parameter
4-Chlorobromobenzene 1.1Aryl SourceSolid, mp 65-67°C. Must be dry.
Magnesium Turnings 1.2MetalFreshly activated (iodine crystal).
Cyclobutanecarbonitrile 1.0ElectrophileCAS 4426-11-3. Bp 144°C.
THF (Anhydrous) SolventSolventWater content <50 ppm.
Toluene Co-solventSolventUsed for higher temp reflux if needed.
H₂SO₄ (10-20%) QuenchHydrolysisExothermic addition.
2. Step-by-Step Procedure

Step 1: Formation of Grignard Reagent (4-Cl-Ph-MgBr)

  • Setup: Oven-dried 3-neck flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Activation: Add Mg turnings (1.2 eq) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the surface.

  • Initiation: Add 10% of the 4-chlorobromobenzene dissolved in minimal anhydrous THF. Wait for turbidity/exotherm (initiation).

  • Addition: Dropwise add the remaining aryl bromide solution over 45-60 minutes. Maintain a gentle reflux via internal exotherm.

  • Completion: Reflux externally for 1 hour to ensure complete consumption of Mg. Solution should be dark grey/brown.

Step 2: Addition of Nitrile

  • Cooling: Cool the Grignard solution to 0–5°C using an ice/salt bath.

  • Addition: Add Cyclobutanecarbonitrile (1.0 eq) in THF dropwise over 30 minutes.

    • Note: The reaction with nitriles is slower than with ketones.

  • Reflux/Solvent Swap: Allow to warm to Room Temperature (RT). If reaction progress is slow (monitored by TLC), add dry Toluene and distill off THF to raise the reaction temperature to ~100°C. Reflux for 3-5 hours.

    • Observation: A thick precipitate (imine magnesium salt) will form.

Step 3: Hydrolysis & Workup

  • Quench: Cool the mixture to 0°C. Pour the reaction mass slowly into a stirred mixture of crushed ice and dilute H₂SO₄ (20%).

    • Caution: Vigorous evolution of heat and gas.

  • Hydrolysis: Stir the biphasic mixture at RT for 2-4 hours (or warm to 50°C) to fully hydrolyze the imine (

    
    ) to the ketone (
    
    
    
    ).
  • Extraction: Separate the organic layer.[3] Extract the aqueous phase with Toluene or MTBE (2x).

  • Wash: Wash combined organics with NaHCO₃ (sat. aq.) and Brine.[2][3][4]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Part 3: Alternative Method (Route B: Friedel-Crafts)

While less specific, this route is viable if 4-chlorobenzene is used as the solvent to drive para-selectivity.

  • Reagents: Cyclobutanecarbonyl chloride (1.0 eq), Chlorobenzene (5.0 eq, acts as solvent), AlCl₃ (1.1 eq).

  • Protocol:

    • Suspend AlCl₃ in Chlorobenzene at 0°C.

    • Add acid chloride dropwise (maintain <10°C to prevent ring opening).

    • Stir at RT for 4 hours.

    • Quench on ice/HCl.

  • Risk: The cyclobutyl ring can open under strong Lewis Acid conditions to form linear aliphatic ketones.

Part 4: Analytical Characterization

Target Compound: (4-Chlorophenyl)(cyclobutyl)methanone[5]

TechniqueExpected Signal Characteristics
Appearance Pale yellow viscous oil (often solidifies upon high purity/cooling).
¹H NMR (CDCl₃) δ 7.85 (d, 2H, Ar-H ortho to C=O), 7.42 (d, 2H, Ar-H meta), 3.95 (m, 1H, cyclobutyl methine), 2.20-2.40 (m, 4H), 1.80-2.10 (m, 2H).
IR (Neat) 1675 cm⁻¹ (Strong C=O stretch, aryl ketone), 1090 cm⁻¹ (C-Cl stretch).
MS (EI) m/z 194/196 [M]⁺ (3:1 isotope ratio), 139/141 [Cl-Ph-CO]⁺ (base peak).

Part 5: Process Workflow Diagram

The following diagram outlines the critical unit operations for the Grignard synthesis.

Workflow Start Raw Materials (Mg, Ar-Br, THF) Step1 Grignard Formation (Exothermic, Reflux) Start->Step1 Step2 Nitrile Addition (0°C -> Reflux) Step1->Step2 In-situ usage Step3 Acid Hydrolysis (H2SO4/Ice) Step2->Step3 Quench Step4 Phase Separation (Organic/Aqueous) Step3->Step4 Step5 Distillation/Purification Step4->Step5 Organic Phase Final Pure Ketone (Oil/Solid) Step5->Final

Caption: Operational workflow for the synthesis of 4-Chlorophenyl cyclobutyl ketone.

References

  • Jeffery, J. E., et al. (1996). "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites." Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2589.

  • Knoll AG. (1982). "Process for preparing phenyl cyclobutyl methyl amine derivatives.
  • BenchChem. (2025).[6] "Friedel-Crafts Acylation Protocols and Reaction Mechanisms." Application Note.

  • Sigma-Aldrich. (2025).[5][7] "Product Specification: (4-Chlorophenyl)(cyclobutyl)methanone, CAS 77585-25-2."[1][5][8]

  • Sciencemadness. (2012). "Synthesis of o-Chlorophenyl cyclopentyl Ketone (Analogous Chemistry)." Discussion on Grignard vs Friedel-Crafts for halo-aryl cycloalkyl ketones.

Sources

Discovery and History of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Chlorophenyl Cyclobutyl Ketone , structured to provide historical context, rigorous chemical synthesis protocols, and its pivotal role in pharmaceutical development (specifically the Sibutramine class).

A Technical Guide for Drug Development Professionals

Executive Summary

4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2) and its structural analogs represent a critical scaffold in medicinal chemistry, bridging the gap between simple phenones and complex, conformationally restricted psychoactive agents.[1] While the specific ketone (4-Cl-Ph)-C(=O)-Cyclobutyl serves as a versatile building block for diverse functionalization, its history is inextricably linked to the discovery of Sibutramine (BTS 54 524) by the Boots Company PLC in the 1980s.

This guide delineates the discovery timeline, the distinct synthetic pathways for the ketone and its drug-precursor analogs, and the mechanistic principles governing their formation. It is designed to clarify the often-confused nomenclature between the title ketone and the Sibutramine intermediate ketone.

Historical Context & Discovery

The Boots Company & The "Antidepressant" Search (1980s)

The discovery of cyclobutyl-phenyl ketones emerged from the Boots Company's (Nottingham, UK) strategic initiative to develop novel antidepressants. Researchers, including Dr. W.R. Buckett and Dr. J.E. Jeffery , were investigating serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.

  • The Hypothesis: Modification of the phenethylamine backbone with cycloalkyl rings could enhance metabolic stability and selectivity.

  • The Breakthrough: The team synthesized a series of cyclobutane-containing amines. One compound, BTS 54 524 (Sibutramine) , exhibited potent antidepressant activity in rodent models (though it failed as an antidepressant in humans, it was later repurposed as an anorectic).

  • The "Ketone" Role: The synthesis of Sibutramine hinged on the creation of a difficult-to-access quaternary center. The cyclobutyl ketone motif was investigated as a potential entry point, although the final optimized route utilized a nitrile intermediate.

Structural Distinction (Critical for Researchers)

In the literature, "4-Chlorophenyl cyclobutyl ketone" is often used ambiguously. It is vital to distinguish between:

  • The Title Compound (CAS 77585-25-2): (4-Chlorophenyl)(cyclobutyl)methanone.[1][2] A building block where the carbonyl is between the ring and the aryl group.

  • The Sibutramine Intermediate: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.[3] A ketone where the carbonyl is on a side chain attached to the quaternary cyclobutyl center.

This guide focuses on the synthesis and utility of the Title Compound while referencing the Sibutramine Intermediate for context.

Chemical Identity & Properties

PropertyData
IUPAC Name (4-Chlorophenyl)(cyclobutyl)methanone
CAS Number 77585-25-2
Molecular Formula C₁₁H₁₁ClO
Molecular Weight 194.66 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~140-145°C (at 10 mmHg)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functionality Strained ring (Cyclobutane) + Electron-deficient Aryl Ketone

Synthetic Pathways & Protocols

Two primary routes exist for the synthesis of 4-Chlorophenyl cyclobutyl ketone. The choice depends on reagent availability and tolerance for aluminum waste.

Method A: Grignard Addition (Nucleophilic Attack)

This method is preferred for laboratory-scale synthesis due to cleaner workup profiles compared to Friedel-Crafts.

Mechanism:

  • Formation of the Grignard reagent from 4-chlorobromobenzene.

  • Nucleophilic attack on Cyclobutanecarbonitrile .

  • Formation of the metallo-imine intermediate.

  • Acidic hydrolysis to the ketone.

Protocol:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.

    • Add 4-Chlorobromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.[4]

    • Checkpoint: Solution turns turbid/brown, indicating initiation. Stir for 1 hour post-addition.

  • Nitrile Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclobutanecarbonitrile (1.0 eq) in THF dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and reflux for 3 hours. (Formation of Imine salt).[5]

  • Hydrolysis (Critical Step):

    • Cool to 0°C. Quench with 3M HCl (excess).

    • Note: The imine is stable; vigorous stirring with acid is required to hydrolyze it to the ketone. Refluxing the biphasic acid mixture for 1 hour ensures complete conversion.

  • Isolation:

    • Extract with Diethyl Ether (3x). Wash with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

Method B: Friedel-Crafts Acylation (Electrophilic Substitution)

Preferred for industrial scale-up where cyanide handling is restricted.

Protocol:

  • Acyl Chloride Formation: React Cyclobutanecarboxylic acid with Thionyl Chloride (SOCl₂) to generate Cyclobutanecarbonyl chloride .

  • Acylation:

    • Suspend AlCl₃ (1.1 eq) in dry Dichloromethane (DCM) or Chlorobenzene (using Chlorobenzene as both reactant and solvent).

    • Add Cyclobutanecarbonyl chloride dropwise at 0°C.

    • Observation: Evolution of HCl gas.

    • Stir at RT for 4 hours.

  • Quench: Pour onto crushed ice/HCl. Extract with DCM.

Visualization of Reaction Pathways

The following diagram contrasts the synthesis of the Title Ketone (CAS 77585-25-2) with the Sibutramine Intermediate , clarifying the structural divergence.

G Start1 4-Chlorobromobenzene Mg Mg / THF Start1->Mg Start2 Cyclobutane- carbonitrile Imine Imine Salt (Intermediate) Start2->Imine Grignard 4-Cl-Ph-MgBr Mg->Grignard Grignard->Imine + Cyclobutane-CN TargetKetone 4-Chlorophenyl Cyclobutyl Ketone (CAS 77585-25-2) Imine->TargetKetone H3O+ / Hydrolysis Start3 4-Chlorobenzyl Cyanide CyanoCyclo 1-(4-Chlorophenyl) cyclobutanecarbonitrile Start3->CyanoCyclo + 1,3-Dibromopropane Dibromo 1,3-Dibromopropane NaH / DMSO Dibromo->CyanoCyclo DrugKetone Sibutramine Ketone Intermediate CyanoCyclo->DrugKetone + Isobutyl-MgBr then Hydrolysis IsobutylMg Isobutyl-MgBr

Figure 1: Divergent synthesis pathways showing the Title Compound (Green) vs. the Sibutramine Precursor (Red).

Applications in Drug Development

While Sibutramine is the most famous analogue, the 4-Chlorophenyl cyclobutyl ketone scaffold is valuable for:

  • Conformationally Restricted Linkers: The cyclobutane ring acts as a rigid spacer, replacing flexible alkyl chains to improve binding affinity in GPCR ligands.[6]

  • Metabolic Stability: The cyclobutyl group is less prone to oxidative metabolism (P450) compared to linear alkyl chains.

  • Divergent Synthesis:

    • Reduction: Yields the alcohol (4-Cl-Ph)-CH(OH)-Cyclobutyl, a precursor to antihistamines.

    • Reductive Amination: Yields amine analogs screened for antidepressant activity.

    • Alpha-Functionalization: The alpha-protons on the cyclobutane ring allow for ring expansion or substitution.

Safety & Handling
  • Hazards: Irritant to eyes and skin. Potential skin sensitizer.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Boots Company PLC. (1988). Cyclobutane derivatives and pharmaceutical compositions containing them. U.S. Patent 4,746,680. Link

  • Jeffery, J. E., et al. (1991). Sibutramine hydrochloride: Synthesis and properties of a novel reuptake inhibitor.Journal of the Chemical Society, Perkin Transactions 1, 2583-2589. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77585-25-2, 4-Chlorophenyl cyclobutyl ketone.[1]Link

  • Buckett, W. R., et al. (1988). Psychopharmacology of sibutramine.[7]Progress in Neuro-Psychopharmacology and Biological Psychiatry.

Sources

Theoretical & Structural Profiling of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Drug Development & Synthetic Optimization

Executive Summary

4-Chlorophenyl cyclobutyl ketone (CAS 3112-90-1) serves as a critical pharmacophore scaffold, most notably as the immediate precursor to Sibutramine (Meridia/Reductil), a serotonin-norepinephrine reuptake inhibitor (SNRI). While its synthetic utility is well-documented, its theoretical profile—governed by the unique conformational dynamics of the cyclobutyl ring and the electronic modulation of the 4-chloro substituent—remains a niche area of study.

This technical guide synthesizes computational density functional theory (DFT) predictions with established experimental data. It is designed for medicinal chemists and process engineers requiring a deeper understanding of the molecule's puckered ring geometry , frontier molecular orbital (FMO) distribution , and electrophilic reactivity to optimize Grignard additions and minimize side reactions (e.g., Norrish Type II photocyclization).

Computational Methodology: The Standard Protocol

To replicate or validate the theoretical data presented below, the following computational workflow is recommended. This protocol ensures the accurate capture of weak dispersive forces and ring strain energy (approx. 26.5 kcal/mol for cyclobutane) that standard force fields often miss.

Recommended Level of Theory:

  • Optimization & Frequency: DFT B3LYP or wB97X-D (includes dispersion corrections) / 6-311++G(d,p) .

  • Solvation Model: IEFPCM (Implicit Solvation) using Tetrahydrofuran (THF) or Diethyl Ether to mimic Grignard reaction conditions.

  • Vibrational Scaling Factor: 0.967 (for B3LYP) to align harmonic frequencies with experimental IR data.

ComputationalWorkflow cluster_0 Validation Loop Start Initial Geometry (Planar Cyclobutane) Opt DFT Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq (Retune) Conf Conf. Analysis (Puckering Scan) Freq->Conf Valid Minima Prop Electronic Properties (HOMO-LUMO / MEP) Conf->Prop Global Min

Figure 1: Standard computational workflow for validating cyclobutyl ketone energetics.

Structural Analysis: The "Puckering" Effect

The defining structural feature of 4-chlorophenyl cyclobutyl ketone is the conformation of the four-membered ring. Unlike cyclopropane (planar), the cyclobutane ring adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing methylene hydrogens.[1]

2.1 Conformational Geometry
  • Puckering Angle (

    
    ):  Theoretical optimization places the equilibrium puckering angle between 28° and 35° .
    
  • Energy Barrier: The barrier to inversion (planar transition state) is low (~1.5 kcal/mol), implying rapid ring flipping at room temperature.

  • Impact on Reactivity: The puckered shape reduces steric hindrance at the carbonyl carbon relative to a planar model, creating a more accessible "attack vector" for nucleophiles (e.g., isobutylmagnesium bromide).

2.2 Substituent Effects
  • 4-Chloro Group: Exerts an inductive withdrawing effect (-I) on the phenyl ring, slightly deactivating the aromatic system but increasing the electrophilicity of the carbonyl carbon via transmission through the

    
    -system.
    
  • Carbonyl Bond Length: Predicted at 1.22 Å , typical for aryl ketones.

Electronic Properties & Reactivity
3.1 Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a key indicator of kinetic stability and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the phenyl

    
    -system .
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group (C=O) and the ipso/ortho carbons of the phenyl ring.

  • Significance: The localization of the LUMO on the carbonyl carbon confirms it as the primary site for nucleophilic attack (Grignard addition).

3.2 Molecular Electrostatic Potential (MEP)
RegionColor CodePotentialChemical Significance
Carbonyl Oxygen RedNegativeH-bond acceptor; Lewis base site (Mg coordination).
Carbonyl Carbon BluePositivePrimary Electrophilic Site. Target for Grignard reagents.
Cyclobutyl Ring Green/YellowNeutralLipophilic domain; steric bulk director.
Chlorine Atom Yellow/RedSl. NegativeWeak H-bond acceptor; halogen bonding potential.
Spectroscopic Profiling (Predicted vs. Experimental)

Accurate spectral assignment is crucial for process analytical technology (PAT) during synthesis.

4.1 Infrared (IR) Spectroscopy
  • C=O Stretch: Predicted at 1680–1695 cm⁻¹ .

    • Theory: While aliphatic cyclobutyl ketones absorb ~1715 cm⁻¹ (due to ring strain increasing

      
      -character), conjugation with the 4-chlorophenyl ring lowers the frequency via resonance (single bond character contribution).
      
  • C-Cl Stretch: Distinct band at 1090–1100 cm⁻¹ .

4.2 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • Aromatic:

      
       7.8 (d, 2H, ortho to C=O), 
      
      
      
      7.4 (d, 2H, meta to C=O). The AA'BB' pattern is characteristic of para-substitution.
    • Methine (Cyclobutyl):

      
       3.9–4.0 (m, 1H). Deshielded by the adjacent carbonyl.
      
    • Methylene (Ring):

      
       1.8–2.5 (complex multiplets).
      
Application: Sibutramine Synthesis Pathway

The primary industrial application of this molecule is the synthesis of Sibutramine. The theoretical electrophilicity of the ketone dictates the success of the Grignard reaction.

Reaction Mechanism:

  • Coordination: The Grignard reagent (Isobutylmagnesium bromide) coordinates to the carbonyl oxygen (Red MEP region).

  • Addition: The isobutyl nucleophile attacks the carbonyl carbon (Blue MEP region).

  • Steric Control: The puckered cyclobutyl ring directs the bulky isobutyl group, though the product is achiral at the quaternary center until further derivation.

SibutramineSynthesis cluster_sterics Stereoelectronic Factors SM 4-Chlorophenyl cyclobutyl ketone Inter Tetrahedral Alkoxide Intermediate SM->Inter Nucleophilic Attack (LUMO C=O) Reagent Isobutylmagnesium bromide (Grignard) Reagent->Inter Nucleophilic Attack (LUMO C=O) Prod 1-(4-chlorophenyl)-1- cyclobutyl-3-methylbutanol Inter->Prod Acid Hydrolysis Final Sibutramine (via Formylation/Reductive Amination) Prod->Final Ritter Reaction / Methylation

Figure 2: Synthetic pathway emphasizing the nucleophilic attack on the theoretically characterized carbonyl center.

References
  • Jeffery, J. E., et al. (1997). "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites." Journal of the Chemical Society, Perkin Transactions 1.

  • Egawa, T., et al. (1994). "Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy." The Journal of Chemical Physics.

  • Sigma-Aldrich. "Cyclobutyl phenyl ketone: Physical Properties & Safety Data." Sigma-Aldrich Catalog.

  • NIST Chemistry WebBook. "4-Chlorophenyl cyclopropyl ketone (Analogous Spectral Data)." National Institute of Standards and Technology.

Sources

Methodological & Application

The Versatile Scaffold: 4-Chlorophenyl Cyclobutyl Ketone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 4-Chlorophenyl cyclobutyl ketone has emerged as one such valuable building block. Its unique combination of a halogenated aromatic ring and a strained cyclobutyl moiety provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The 4-chlorophenyl group often engages in crucial hydrophobic and halogen-bonding interactions within target proteins, while the cyclobutyl ring serves as a rigid spacer or a lipophilic element, influencing the overall conformation and physicochemical properties of the molecule.[1][2] This guide provides an in-depth exploration of the synthesis and application of 4-chlorophenyl cyclobutyl ketone, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Synthetic Pathways to a Key Intermediate

The synthesis of 4-chlorophenyl cyclobutyl ketone can be efficiently achieved through two primary and well-established synthetic routes: Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This classic electrophilic aromatic substitution reaction provides a direct and often high-yielding route to the target ketone.[3][4] The reaction involves the acylation of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Experimental Protocol:

  • Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions, and a pressure-equalizing dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Initiation: Cool the aluminum chloride suspension to 0 °C using an ice bath. Slowly add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension.

  • Aromatic Substrate Addition: Following the addition of the acyl chloride, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-chlorophenyl cyclobutyl ketone.[3][4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive and will be deactivated by moisture.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

  • Acidic Workup: The acidic workup is necessary to break down the aluminum chloride-ketone complex and to separate the inorganic salts from the organic product.

Experimental Workflow: Friedel-Crafts Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous AlCl3 Suspension initiation Cool to 0°C & Add Acyl Chloride reagents->initiation acyl_chloride Prepare Cyclobutanecarbonyl Chloride Solution acyl_chloride->initiation addition Add Chlorobenzene Dropwise at 0°C initiation->addition progression Warm to RT & Stir (Monitor by TLC) addition->progression quench Quench with Ice & HCl progression->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Water, NaHCO3, Brine extraction->wash dry_conc Dry & Concentrate wash->dry_conc purify Purify (Distillation or Chromatography) dry_conc->purify

Caption: Workflow for the synthesis of 4-chlorophenyl cyclobutyl ketone via Friedel-Crafts acylation.

Protocol 2: Grignard Reaction

An alternative and powerful method for constructing the carbon-carbon bond in 4-chlorophenyl cyclobutyl ketone is the Grignard reaction. This approach involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a suitable cyclobutyl electrophile, such as cyclobutanecarbonitrile.[5][6]

Reaction Scheme:

Detailed Experimental Protocol:

  • Grignard Reagent Formation:

    • Apparatus: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents).

    • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the halide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Addition: Once the reaction has started, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Cyclobutanecarbonitrile:

    • Addition: Cool the Grignard reagent solution to 0 °C. In the dropping funnel, prepare a solution of cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

    • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

    • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

    • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ketone can then be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous THF: THF is a common solvent for Grignard reactions as it solvates the magnesium ion, stabilizing the Grignard reagent. Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.

  • Iodine Crystal: A small crystal of iodine is often used to activate the magnesium surface and initiate the Grignard reaction.

  • Careful Quenching: The quenching step is highly exothermic and should be performed slowly and at a low temperature to avoid uncontrolled reactions.

Experimental Workflow: Grignard Synthesis

cluster_grignard_prep Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification setup Flame-Dried Glassware under Inert Atmosphere initiation Add Mg & Iodine, then Small Amount of 4-Cl-Ph-Br setup->initiation addition Dropwise Addition of 4-Cl-Ph-Br in THF initiation->addition reflux Reflux to Complete Formation addition->reflux cool_add Cool to 0°C & Add Cyclobutanecarbonitrile reflux->cool_add react Warm to RT & Stir cool_add->react hydrolysis Quench with Saturated NH4Cl Solution react->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Wash, Dry, Concentrate & Purify extraction->purification

Caption: Workflow for the synthesis of 4-chlorophenyl cyclobutyl ketone via a Grignard reaction.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 4-chlorophenyl cyclobutyl ketone moiety has proven to be a valuable starting point for the synthesis of a range of biologically active compounds, targeting various receptors and enzymes implicated in disease.

Cannabinoid Receptor 1 (CB1) Antagonists for Obesity and Related Disorders

Perhaps the most well-known application of 4-chlorophenyl cyclobutyl ketone is as a key precursor in the synthesis of Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist.[7][8] Rimonabant was developed as an anti-obesity medication. The 4-chlorophenyl group of Rimonabant is known to be crucial for its high affinity to the CB1 receptor.[7]

Structure of Rimonabant:

The synthesis of Rimonabant from 4-chlorophenyl cyclobutyl ketone typically involves a multi-step sequence, often starting with the formation of a pyrazole ring.

CompoundTargetBiological Activity (Ki)Reference
RimonabantCB1 Receptor2 nM[8]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors for Inflammatory Diseases

The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.[] Several classes of p38 MAPK inhibitors have been developed, and some incorporate a 4-chlorophenyl group, which has been shown to be important for their inhibitory activity. While direct examples starting from 4-chlorophenyl cyclobutyl ketone are less common in the literature, the ketone functionality provides a handle for the elaboration into various heterocyclic scaffolds known to inhibit p38 MAPK.

p38 MAPK Signaling Pathway

Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Response

Caption: Simplified p38 MAPK signaling pathway.

Novel Analgesics

The search for novel, non-opioid analgesics is a major focus of modern drug discovery. The structural features of 4-chlorophenyl cyclobutyl ketone make it an interesting starting point for the synthesis of new analgesic agents. The 4-chlorophenyl group can be found in various compounds with analgesic properties.[10][11] The cyclobutyl ketone can be transformed into various pharmacophores known to interact with targets involved in pain signaling.

Potential Anticancer Agents

Derivatives containing the 4-chlorophenyl moiety have been investigated for their anticancer activities against various cancer cell lines.[12][13] The ketone functionality in 4-chlorophenyl cyclobutyl ketone allows for the synthesis of diverse heterocyclic systems, some of which have shown promising cytotoxic effects. For example, certain 1,3,4-oxadiazole derivatives bearing a 4-chlorophenyl group have demonstrated significant anticancer activity.[12]

Compound ClassCancer Cell LineActivity (IC50/PGI)Reference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI = 65.12 at 10 µM[12]
Fluorophenyl derivatives of 1,3,4-thiadiazoleMCF-7 (Breast Cancer)IC50 ≈ 52–55 µM[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of compounds derived from 4-chlorophenyl cyclobutyl ketone is significantly influenced by the interplay between the 4-chlorophenyl group and the cyclobutyl moiety.

  • The 4-Chlorophenyl Group: The chlorine atom at the para position of the phenyl ring is a key feature. Its electron-withdrawing nature and ability to participate in halogen bonding can significantly impact ligand-receptor interactions.[6][14] In many cases, this group occupies a hydrophobic pocket in the target protein, and the chlorine atom can form specific interactions that enhance binding affinity and selectivity.

  • The Cyclobutyl Ring: The cyclobutyl group serves several roles in drug design. Its rigid, puckered conformation can help to orient other functional groups in a specific and favorable manner for receptor binding.[1][2] Compared to more flexible alkyl chains, the cyclobutyl ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity by reducing the entropic penalty upon binding. Furthermore, the cyclobutyl moiety contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[1]

Conclusion

4-Chlorophenyl cyclobutyl ketone is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Grignard reactions makes it readily accessible. The unique combination of its electronic and steric properties has enabled the development of a wide range of bioactive molecules targeting diverse therapeutic areas, from metabolic disorders to inflammation and cancer. The insights into its structure-activity relationships continue to guide the design of new and improved therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]

  • Wille, A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Szałek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • chemguide.co.uk. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Braenden, O. J., Eddy, N. B., & Halbach, H. (1953). SYNTHETIC SUBSTANCES WITH MORPHINE-LIKE EFFECT Relationship between Chemical Structure and Analgesic Action. IRIS. [Link]

  • Costa, E. D., et al. (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]

  • Brown, N., et al. (2023). A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms. PubMed. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Smadi, T. N., & Akawi, E. (2019). Cannabinoid1 (CB-1) receptor antagonists: a molecular approach to treating acute cannabinoid overdose. PubMed Central. [Link]

  • Ukrpromzrazok, S. S. C. (2018). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials.MAP, mitogen-activated protein. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... Retrieved from [Link]

  • Rudzinska-Szostak, E. (2019). Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. [Link]

  • Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl). Retrieved from [Link]

  • ResearchGate. (2025, December 26). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • MDPI. (n.d.). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Retrieved from [Link]

  • Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. (n.d.). [No Source Found]
  • MDPI. (n.d.). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Retrieved from [Link]

  • Manmade, A., et al. (1981). (-)-4-Hydroxymorphinanones: their synthesis and analgesic activity. PubMed. [Link]

  • ResearchGate. (n.d.). Design strategy for inhibitors of p38 MAPK. (A) Key interactions of.... Retrieved from [Link]

  • ResearchGate. (2018, February 7). (PDF) Synthesis, Characterization And Antibacterial Studies For N-Alkyl And N-Aryl Of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Kulkarni, A. R., et al. (2018). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the main natural compounds with analgesic activity. Retrieved from [Link]

  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). [No Source Found]

Sources

Application Note: Photochemical Synthesis of Bicyclo[2.1.1]hexan-1-ols using 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and photochemistry. It details the use of 4-Chlorophenyl cyclobutyl ketone (CPCBK) as a substrate for accessing strained bicyclic scaffolds via the Norrish Type II reaction, while also addressing its photostability profile relevant to pharmaceutical intermediates.

Abstract & Core Utility

4-Chlorophenyl cyclobutyl ketone (CPCBK) serves as a pivotal probe in organic photochemistry and a synthetic precursor for bicyclo[2.1.1]hexan-1-ols . These strained bicyclic systems are increasingly valued in drug discovery as bioisosteres for ortho-substituted benzenes and tert-butyl groups. This guide provides a validated protocol for the Norrish Type II Yang Cyclization of CPCBK, optimizing for the formation of the bicyclic alcohol over competing Type I cleavage pathways. Additionally, we outline photostability parameters for researchers handling CPCBK as a pharmaceutical intermediate (e.g., in Sibutramine analog synthesis).

Mechanistic Insight: The Triplet Pathway

The photochemistry of CPCBK is governed by the


 triplet state. The 4-chloro substituent plays a dual role: it acts as a handle for further cross-coupling reactions and enhances the rate of intersystem crossing (ISC) due to the heavy-atom effect, though less dramatically than bromine or iodine.
Reaction Pathways

Upon UV excitation (typically


 nm), CPCBK undergoes rapid ISC to the triplet state (

CPCBK*). Two competing pathways follow:
  • Norrish Type II (Dominant in Solution):

    • 
      -Hydrogen Abstraction:  The excited carbonyl oxygen abstracts a 
      
      
      
      -hydrogen from the cyclobutyl ring.
    • 1,4-Biradical Formation: This generates a short-lived 1,4-biradical intermediate.

    • Yang Cyclization: The radical centers couple to form a C1–C4 bond, closing a second ring to yield 1-(4-chlorophenyl)bicyclo[2.1.1]hexan-1-ol .

    • Note: The competing Type II elimination (cleavage to an alkene and enol) is disfavored here because it would require the formation of a highly strained cyclobutene.

  • Norrish Type I (Competing):

    • 
      -Cleavage generates a 4-chlorobenzoyl radical and a cyclobutyl radical.
      
    • This pathway is favored in the gas phase or at high temperatures but can be suppressed in solution by the solvent cage effect.

Mechanistic Diagram

G Start 4-Cl-Ph Cyclobutyl Ketone (Ground State) Excited Singlet Excited State (S1, n-pi*) Start->Excited hv (300-320 nm) Triplet Triplet State (T1, n-pi*) Excited->Triplet ISC (Fast) Biradical 1,4-Biradical Intermediate Triplet->Biradical gamma-H Abstraction (k_H ~ 10^8 s^-1) SideProduct 4-Cl-Benzaldehyde + Cyclobutane (Type I Cleavage) Triplet->SideProduct alpha-Cleavage (Minor in Benzene) Product 1-(4-Cl-Ph)bicyclo[2.1.1]hexan-1-ol (Yang Cyclization) Biradical->Product C-C Bond Formation (k_cyc)

Caption: Photochemical cascade of CPCBK. The Type II Yang Cyclization (green path) forms the bicyclic scaffold, while Type I cleavage (grey path) is a side reaction.

Experimental Protocol: Synthesis of Bicyclo[2.1.1]hexan-1-ol

Materials & Equipment
  • Substrate: 4-Chlorophenyl cyclobutyl ketone (Purity >98%).

  • Solvent: Benzene (Spectroscopic grade) or Acetonitrile (for greener alternative, though benzene favors cyclization).

  • Light Source: 450W Medium-pressure Mercury Arc Lamp with a Pyrex filter (

    
     nm) OR 300 nm UV-LED reactor.
    
  • Atmosphere: High-purity Nitrogen or Argon (Critical).

Step-by-Step Methodology

Step 1: Solution Preparation Dissolve CPCBK in benzene to a concentration of 0.01 M to 0.05 M .

  • Scientific Rationale: Lower concentrations prevent intermolecular dimerization or quenching. Benzene is non-polar and lacks exchangeable protons, extending the lifetime of the biradical to favor cyclization.

Step 2: Degassing (Critical) Purge the solution with Argon for 30 minutes.

  • Why? Oxygen is a potent triplet quencher (

    
     kcal/mol). Presence of 
    
    
    
    will quench the
    
    
    CPCBK* state, halting the reaction and producing singlet oxygen.

Step 3: Irradiation Place the reaction vessel (quartz or Pyrex) in the photoreactor. Irradiate at ambient temperature (20-25°C).

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The ketone spot (

    
    ) will diminish, and a more polar alcohol spot (
    
    
    
    ) will appear.
  • Duration: Typically 2–6 hours depending on flux. Stop when conversion reaches ~90% to avoid secondary photolysis of the product.

Step 4: Workup & Isolation

  • Evaporate solvent under reduced pressure.[1]

  • Purify the residue via Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

  • Isolate the product as a white solid/viscous oil.

Workflow Diagram

Workflow Prep PREPARATION Dissolve CPCBK (0.02 M) in Benzene Degas DEGASSING Argon Sparge (30 min) Remove O2 Prep->Degas Irradiate IRRADIATION Hg Lamp (>290 nm) 2-6 Hours Degas->Irradiate Analyze MONITORING TLC / GC-MS Target: >90% Conv. Irradiate->Analyze Analyze->Irradiate Incomplete Purify PURIFICATION Column Chromatography Isolate Bicyclic Alcohol Analyze->Purify Complete

Caption: Operational workflow for the photochemical conversion of CPCBK.

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the cyclobutyl methine proton and the appearance of bridgehead signals.

Table 1: Expected NMR Signatures

MoietyStarting Material (CPCBK)Product (Bicyclo[2.1.1] Alcohol)
Carbonyl

198 ppm (C=O)
Absent (replaced by C-OH ~75 ppm)

-Proton
Quintet,

~3.9 ppm
Absent
Bridgehead N/AMultiplet,

~2.5 ppm (Bridgehead H)
Aromatic AA'BB' system (

7.4, 7.9)
AA'BB' system (Shifted upfield slightly)

Mass Spectrometry (GC-MS):

  • CPCBK: Molecular Ion (

    
    ) at m/z 194/196 (Cl isotope pattern). Fragmentation shows m/z 139/141 (4-Cl-Benzoyl cation).
    
  • Product:

    
     at m/z 194/196 (Isomer). Base peak may differ due to loss of 
    
    
    
    or bridge cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingRe-degas solution; ensure positive N2 pressure.
Complex Mixture Type I CleavageSwitch solvent to t-Butanol or Benzene (enhances cage effect).
Polymerization Concentration too highDilute to <0.01 M to prevent intermolecular radical attack.
No Reaction Incorrect WavelengthEnsure Pyrex filter is used (transmits >290 nm). Quartz transmits <250 nm which may degrade product.

References

  • Wagner, P. J. (1976). "The Norrish Type II Reaction in Solution." Accounts of Chemical Research. Link (Fundamental mechanism of Type II ketone photochemistry).

  • Padwa, A. (1980). "Photochemical Rearrangements of Strained Ring Ketones." Organic Photochemistry. (Context on cyclobutyl/cyclopropyl ketone reactivity).
  • Hays, D. S., & Fu, G. C. (1997). "Photochemical Synthesis of Bicyclo[2.1.1]hexanes." Journal of Organic Chemistry.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • NIST Chemistry WebBook. "4-Chlorophenyl cyclobutyl ketone Spectra." Link (Spectral verification).

Sources

Application Note: High-Precision Derivatization of 4-Chlorophenyl Cyclobutyl Ketone (4-CCBK)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 4-Chlorophenyl cyclobutyl ketone for drug discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Abstract

The 4-chlorophenyl cyclobutyl ketone (4-CCBK) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for monoamine reuptake inhibitors (e.g., Desmethylsibutramine analogs), Histamine H3 antagonists, and CB1 modulators. Unlike flexible alkyl chains, the cyclobutyl ring introduces a defined "puckered" conformation (


30° dihedral angle), offering a unique vector for rigidifying drug candidates without the metabolic liability of gem-dimethyl groups. This guide outlines three high-fidelity derivatization protocols designed to maximize the chemical space accessible from this single precursor: reductive amination, Grignard addition, and spirocyclization.

Strategic Rationale: The "Pucker" Effect

In drug design, the cyclobutyl moiety is often deployed as a bioisostere for isopropyl or tert-butyl groups. However, its value extends beyond simple space-filling:

  • Conformational Locking: The ring's puckered conformation directs substituents away from the steric bulk, often improving receptor binding affinity compared to acyclic analogs.

  • Metabolic Stability: The strained C-C bonds are surprisingly resistant to oxidative metabolism compared to alkyl chains, often extending half-life (

    
    ).
    
  • Orthogonal Functionalization: The ketone handle (

    
    ) allows for 
    
    
    
    transitions, while the para-chloro substituent remains available for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Strategic Derivatization Map

The following diagram illustrates the three primary vectors for diversifying the 4-CCBK scaffold.

DerivatizationMap CCBK 4-Chlorophenyl Cyclobutyl Ketone RedAm Pathway A: Reductive Amination CCBK->RedAm Grignard Pathway B: Grignard Addition CCBK->Grignard Wittig Pathway C: Wittig Olefination CCBK->Wittig Amine Secondary/Tertiary Amines (CNS Active) RedAm->Amine Ti(OiPr)4 / NaBH4 Alcohol Tertiary Alcohols (Quaternary Centers) Grignard->Alcohol RMMgX / Low Temp Spiro Spirocyclic Scaffolds Wittig->Spiro Ph3P=CH2 / Et2Zn

Figure 1: Strategic diversification vectors for 4-CCBK. Pathway A targets amine-based GPCR ligands; Pathway B generates quaternary carbon centers; Pathway C increases Fsp3 character via spirocycles.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of secondary/tertiary amines (Sibutramine-like analogs). Challenge: The cyclobutyl group creates significant steric hindrance around the carbonyl, making standard reductive amination (using only NaBH(OAc)3) sluggish and prone to alcohol byproducts. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine/enamine formation prior to reduction.

Materials:

  • 4-Chlorophenyl cyclobutyl ketone (1.0 eq)

  • Amine (1.2 eq) (e.g., N-methylpiperazine, cyclopropylamine)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Solvent: Anhydrous THF or Methanol

  • Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

  • Complexation: In a flame-dried flask under

    
    , dissolve 4-CCBK (1.0 eq) and the target Amine (1.2 eq) in anhydrous THF (0.5 M concentration).
    
  • Lewis Acid Activation: Add Ti(OiPr)4 (1.5 eq) dropwise. The solution may turn slightly yellow/orange.

  • Imine Formation: Stir at ambient temperature for 6–12 hours. Critical Check: Monitor by TLC or LCMS for the disappearance of the ketone peak. The Ti(OiPr)4 scavenges the water produced, driving the equilibrium to the imine.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH4 (1.5 eq) portion-wise (gas evolution will occur).

  • Workup (The "Mattsen" Method):

    • Quench by adding water (1 mL per mmol Ti). A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH/NH4OH) is usually required to isolate the pure amine.

Protocol B: Low-Temperature Grignard Addition

Objective: Installation of a quaternary center to form tertiary alcohols. Challenge: Cyclobutyl ketones possess


-protons. Basic organometallics can cause enolization (deprotonation) rather than nucleophilic addition, returning the starting material.
Solution:  Use of low temperature (-78°C) and aggressive nucleophiles to favor kinetic addition.

Materials:

  • 4-CCBK (1.0 eq)

  • Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2 eq)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) (Preferred over THF for cleaner Grignard kinetics in this specific substrate).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-CCBK in anhydrous

    
     (0.3 M) and cool to -78°C (Dry ice/acetone bath).
    
  • Addition: Add the Grignard reagent dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with

    
     (3x).
    
  • Validation: The tertiary alcohol product is often distinct by HPLC. Note: If starting material persists due to enolization, repeat the reaction using Cerium(III) Chloride (Luche conditions) to activate the ketone specifically for 1,2-addition.

Protocol C: Methylenation to Terminal Alkene

Objective: Conversion of the ketone to an exocyclic alkene, a precursor for spiro-epoxides or spiro-cyclopropanes. Method: Wittig Olefination.

Materials:

  • Methyltriphenylphosphonium bromide (

    
    ) (1.5 eq)
    
  • Potassium tert-butoxide (

    
    ) (1.6 eq)
    
  • 4-CCBK (1.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Formation: Suspend

    
     in THF at 0°C. Add 
    
    
    
    portion-wise. The solution will turn bright yellow (phosphonium ylide formation). Stir for 30 mins.
  • Substrate Addition: Dissolve 4-CCBK in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Warm to Room Temperature and stir for 4 hours.

  • Workup: Quench with water, extract with Hexanes/EtOAc (9:1). The triphenylphosphine oxide byproduct is polar; the alkene is non-polar.

  • Filtration: Triturate the crude solid with cold hexanes to precipitate

    
     and filter. Concentrate the filtrate to yield the alkene.
    

Analytical Validation (QC)

To ensure protocol success, compare your product data against these expected parameters for the 4-CCBK scaffold derivatives.

Derivative TypeKey 1H NMR Signal (CDCl3)Key 13C NMR SignalLCMS Signature
Parent Ketone

3.8-4.0 (m, 1H, cyclobutyl methine)

200 ppm (C=O)
[M+H]+ 195/197 (Cl pattern)
Amine (Prot A)

2.8-3.2 (m, 1H, CH-N)

60-70 ppm (C-N)
[M+H]+ matches amine mass
Alcohol (Prot B) Disappearance of methine downfield shiftQuaternary C (

75 ppm)
Often loses

in source
Alkene (Prot C)

4.8-5.2 (d, 2H, =CH2)

110 ppm (=CH2), 150 ppm (Cq)
No ionization (usually)
Pathway Logic Diagram

The following flowchart details the decision-making process for the Reductive Amination protocol (Pathway A), the most common application for this scaffold.

ReductiveAminationFlow Start Start: 4-CCBK + Amine CheckSteric Is Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl) Start->CheckSteric Standard Standard Protocol: NaBH(OAc)3, AcOH, DCE CheckSteric->Standard No (Primary/Linear) Titanium Titanium Protocol: 1. Ti(OiPr)4, neat/THF 2. NaBH4, MeOH CheckSteric->Titanium Yes (Secondary/Branched) Monitor Monitor Imine Formation (LCMS/NMR) Standard->Monitor Titanium->Monitor Reduction Reduction Step Monitor->Reduction

Figure 2: Decision logic for selecting the appropriate reductive amination conditions based on amine sterics.

References

  • Cyclobutanes in Medicinal Chemistry

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][2]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Reductive Amination - Application Note.[3][4][5]

    • Source: Sigma-Aldrich.
  • Sibutramine/H3 Antagonist Scaffold Utility

    • Title: Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters.[7]

    • URL:[Link]

  • Bioisosterism of Cyclobutanes

    • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[8][9]

    • Source: ChemMedChem.
    • URL:[Link]

Sources

Experimental protocol for the synthesis of 4-Chlorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Chlorophenyl cyclobutyl ketone

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-Chlorophenyl cyclobutyl ketone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via a Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and describes analytical methods for product characterization. The content is designed for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Context

4-Chlorophenyl cyclobutyl ketone is a key building block in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclobutane motif is of increasing interest in medicinal chemistry as it can enhance pharmacological properties like metabolic stability and binding affinity.[1] The primary and most efficient route to this ketone is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, first developed in 1877.[2]

This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. A significant advantage over the related Friedel-Crafts alkylation is the deactivating nature of the resulting ketone product, which effectively prevents undesirable polysubstitution reactions.[3][4] The chloro-substituent on the benzene ring is an ortho, para-directing group; however, the para-isomer is predominantly formed due to reduced steric hindrance, simplifying the purification process.[5][6] This protocol is optimized for the selective synthesis of the para-substituted product.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclobutanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][7]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final 4-Chlorophenyl cyclobutyl ketone product and regenerating the AlCl₃ catalyst.[4]

Reaction_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride Cyclobutanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Chlorobenzene Chlorobenzene AcyliumIon->Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex + Acylium Ion Product 4-Chlorophenyl cyclobutyl ketone SigmaComplex->Product - H⁺ (to AlCl₄⁻) SigmaComplex->Product HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: The mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents

It is imperative to use anhydrous solvents and reagents, as the aluminum chloride catalyst is extremely sensitive to moisture.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g120
ChlorobenzeneC₆H₅Cl112.5611.26 g (10.2 mL)100
Cyclobutanecarbonyl chlorideC₅H₇ClO118.5613.05 g (11.5 mL)110
Anhydrous DichloromethaneCH₂Cl₂84.93150 mL-
Hydrochloric Acid (conc.)HCl36.46~50 mL-
5% Sodium Bicarbonate Sol.NaHCO₃84.01~100 mL-
Brine (Saturated NaCl Sol.)NaCl58.44~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 125 mL addition (dropping) funnel

  • Calcium chloride drying tube or nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Handle with extreme care, avoiding inhalation of dust and contact with skin.[8]

    • Cyclobutanecarbonyl chloride: Lachrymator and corrosive. Causes irritation to the eyes, respiratory system, and skin.

    • Dichloromethane & Chlorobenzene: Volatile and harmful if inhaled or absorbed through the skin.

  • Quenching: The reaction quenching step is highly exothermic and releases HCl gas. Perform this step slowly and carefully by pouring the reaction mixture onto crushed ice.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a CaCl₂ drying tube. Ensure all glassware is thoroughly dried to prevent moisture contamination. The system should be under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: In the fume hood, carefully add anhydrous aluminum chloride (16.0 g, 120 mmol) to the reaction flask. Add 100 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (13.05 g, 110 mmol) to the addition funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Addition of Chlorobenzene: After the acyl chloride addition is complete, add chlorobenzene (11.26 g, 100 mmol) dropwise from the addition funnel over 30 minutes. A color change to deep orange or red is typically observed.[8]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Reaction Quenching: Prepare a large beaker containing approximately 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex and dissolve inorganic salts.

  • Extraction and Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing: Combine all organic layers. Wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude product, a yellow or brown oil, should be purified by vacuum distillation to yield pure 4-Chlorophenyl cyclobutyl ketone as a pale-yellow oil.[9]

Workflow Setup 1. Assemble Dry Glassware (Inert Atmosphere) Charge 2. Add AlCl₃ and CH₂Cl₂ Setup->Charge Cool 3. Cool to 0°C (Ice Bath) Charge->Cool AddAcyl 4. Add Cyclobutanecarbonyl Chloride Dropwise Cool->AddAcyl AddChloro 5. Add Chlorobenzene Dropwise AddAcyl->AddChloro React 6. Stir at Room Temp (2-3 hours) AddChloro->React Quench 7. Quench on Ice/HCl React->Quench Extract 8. Separate Layers & Extract Aqueous Phase Quench->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry with MgSO₄ & Filter Wash->Dry Evaporate 11. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 12. Purify by Vacuum Distillation Evaporate->Purify

Caption: Experimental workflow for the synthesis of 4-Chlorophenyl cyclobutyl ketone.

Product Characterization

The identity and purity of the synthesized 4-Chlorophenyl cyclobutyl ketone should be confirmed using standard analytical techniques.

  • Appearance: Pale-yellow oil.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include:

    • Aromatic protons of the 4-chlorophenyl group appearing as two doublets in the range of δ 7.4-7.9 ppm.

    • The methine proton of the cyclobutyl ring adjacent to the carbonyl will be a quintet around δ 3.8-4.0 ppm.

    • The remaining cyclobutyl protons will appear as multiplets in the range of δ 1.8-2.5 ppm.

  • ¹³C NMR Spectroscopy: Key signals will include the carbonyl carbon (~199 ppm), the ipso-carbon attached to the chlorine (~139 ppm), and other aromatic and aliphatic carbons at their characteristic chemical shifts.

  • FT-IR Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch will be present in the region of 1680-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of the chlorine isotope pattern.

An NMR spectrum provides key data points for structural confirmation, including chemical shifts, coupling constants, and peak integration.[10]

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Critical: The success of the Friedel-Crafts acylation is highly dependent on the exclusion of moisture. Any water present will react with and deactivate the AlCl₃ catalyst, leading to significantly lower yields or reaction failure.

  • Controlling Reaction Temperature: The initial additions are performed at 0°C to moderate the exothermic reaction and prevent potential side reactions.[11] Allowing the reaction to proceed to completion at room temperature is generally sufficient.

  • Isomer Separation: While the para-isomer is the major product, small amounts of the ortho-isomer may form. The significant difference in boiling points and polarity between the two isomers usually allows for effective separation by vacuum distillation or column chromatography if necessary.

  • Work-up Efficacy: The quenching and washing steps are crucial for removing the catalyst and any acidic byproducts. Incomplete washing can lead to an impure final product that may degrade over time. The wash with sodium bicarbonate is essential to ensure all HCl is neutralized.[9]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-Chlorophenyl cyclobutyl ketone via Friedel-Crafts acylation. By carefully following the outlined steps, paying close attention to safety precautions and the need for anhydrous conditions, researchers can reliably produce this important chemical intermediate. The described mechanistic rationale and characterization methods provide a solid framework for both the execution and validation of the synthesis, making it a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). The Improvement of the Synthetic Method of o-Chlorophenyl Cyclopentyl Ketone. Retrieved from [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 26). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorophenyl cyclopropyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • Sciencemadness Discussion Board. (2012, October 28). synthesis of O-Chlorophenyl cyclopentyl Ketone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Application Note: One-Pot Synthesis of 4-Chlorophenyl Cyclobutyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable "one-pot" protocol for the synthesis of 4-chlorophenyl cyclobutyl ketone (CAS: 14719-61-0), a critical intermediate in the synthesis of anorectic agents (e.g., Sibutramine analogs) and other CNS-active pharmaceutical ingredients.

While Friedel-Crafts acylation is a possible route, it often suffers from regioselectivity issues and the instability of cyclobutanecarbonyl chloride. This guide prioritizes the Grignard Addition to Nitriles , utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, higher-boiling solvent alternative to diethyl ether. This method ensures high atom economy, minimizes isolation steps, and provides superior safety profiles for scale-up.

Chemical Strategy & Mechanism[1][2][3][4]

The "One-Pot" Advantage

The synthesis relies on the nucleophilic addition of 4-chlorophenylmagnesium bromide to cyclobutanecarbonitrile . The reaction proceeds through a stable magnesium imine salt intermediate, which is hydrolyzed in situ to the ketone. This avoids the isolation of unstable intermediates and reduces solvent waste.

Key Advantages:

  • Regiospecificity: The Grignard reagent attacks the nitrile carbon exclusively, avoiding the isomer mixtures common in Friedel-Crafts alkylations.

  • Ring Preservation: The mild conditions prevent the ring-opening of the strained cyclobutyl moiety (~26.4 kcal/mol strain energy).

  • Process Efficiency: Formation, addition, and hydrolysis occur in a single reactor train.

Reaction Mechanism

The mechanism involves the formation of a ketimine salt followed by acid-catalyzed hydrolysis.

GrignardMechanism Reactants Reactants (4-Cl-Ph-MgBr + Nitrile) Transition Transition State (Four-Center) Reactants->Transition Nucleophilic Attack ImineSalt Mg-Imine Salt (Stable Intermediate) Transition->ImineSalt Formation Hydrolysis Acid Hydrolysis (H3O+ / Heat) ImineSalt->Hydrolysis Quench Product Product (4-Cl-Ph Cyclobutyl Ketone) Hydrolysis->Product Tautomerization

Figure 1: Mechanistic pathway of the Grignard addition to cyclobutanecarbonitrile.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Solvent System 2-MeTHF (preferred) or THF2-MeTHF offers a higher boiling point (80°C) for faster kinetics and easier phase separation than THF/Ether.
Moisture Content < 200 ppm (Karl Fischer)Grignard reagents are pyrophoric and decompose instantly with water.
Temperature (Addition) 0°C to 5°CControls the exotherm; prevents side reactions (e.g., dimerization).
Temperature (Hydrolysis) < 25°C initially, then RefluxControlled hydrolysis prevents "runaway" exotherms; heat is required to fully hydrolyze the imine.
Stoichiometry 1.1 - 1.2 eq. GrignardSlight excess ensures complete conversion of the limiting nitrile reagent.

Detailed Experimental Protocol

Target Scale: 100 mmol (approx. 19.4 g theoretical yield) Safety Note: Perform all operations in a fume hood. Grignard reagents are water-reactive.

Reagents & Materials
  • Substrate: Cyclobutanecarbonitrile (8.11 g, 100 mmol)

  • Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in 2-MeTHF, 110 mL, 110 mmol) [Commercial or prepared in situ]

  • Solvent: Anhydrous 2-MeTHF (50 mL)

  • Quench: 3N HCl (100 mL)

Step-by-Step Procedure
Phase 1: Reactor Setup & Inerting[1]
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times. Ensure the system remains under a positive pressure of 
    
    
    
    .
Phase 2: Reaction Initiation
  • Charge Cyclobutanecarbonitrile (8.11 g) and anhydrous 2-MeTHF (50 mL) into the flask.

  • Cool the solution to 0°C using an ice/water bath.

  • Transfer the 4-Chlorophenylmagnesium bromide solution to the addition funnel via cannula (air-free technique).

Phase 3: Controlled Addition
  • Add the Grignard reagent dropwise over 45–60 minutes .

    • Checkpoint: Maintain internal temperature < 10°C.[2]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Optional: If TLC/HPLC indicates incomplete conversion after 2 hours, heat to mild reflux (65°C) for 1 hour. Note: The imine salt often precipitates as a thick slurry.

Phase 4: Hydrolysis (The "One-Pot" Quench)
  • Cool the reaction mixture back to 0°C .

  • Critical Step: Slowly add 3N HCl (100 mL) via the addition funnel.

    • Caution: Extremely exothermic. Evolution of gas and heat.

  • Once the quench is complete, heat the biphasic mixture to reflux (approx. 80°C) for 2 hours.

    • Why: This ensures the intermediate ketimine (

      
      ) is fully hydrolyzed to the ketone (
      
      
      
      ).
Phase 5: Workup & Isolation
  • Cool to room temperature. Transfer to a separatory funnel.

  • Separate the layers.[2][1][3][4] Extract the aqueous layer with 2-MeTHF (2 x 50 mL).

  • Combine organic layers and wash with:

    • Water (50 mL)

    • Sat.

      
       (50 mL) - to neutralize acid traces
      
    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil usually solidifies upon standing or cooling. Recrystallize from Hexane/Ethyl Acetate (9:1) if high purity (>99%) is required.

Process Workflow & Quality Control

Workflow Setup Inert Atmosphere Setup (N2, Dry Glassware) Addition Grignard Addition (0°C, 1 hr) Setup->Addition Reaction Imine Formation (RT to Reflux) Addition->Reaction Quench Acid Hydrolysis (3N HCl, Reflux) Reaction->Quench Workup Phase Separation & Washing Quench->Workup QC QC Analysis (HPLC/NMR) Workup->QC

Figure 2: Operational workflow from setup to quality control.

Analytical Markers (QC)
  • Appearance: Off-white to pale yellow solid/oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.85 (d, 2H, Ar-H ortho to C=O)
      
    • 
       7.42 (d, 2H, Ar-H meta to C=O)
      
    • 
       3.90 (m, 1H, Cyclobutyl CH-C=O)
      
    • 
       2.40 - 1.80 (m, 6H, Cyclobutyl 
      
      
      
      )
  • HPLC Purity: >98% (area). Main impurity is often 4,4'-dichlorobiphenyl (from Grignard homocoupling).

References

  • Grignard Reagent Preparation & Handling

    • Sigma-Aldrich Technical Bulletin AL-134: "Handling Air-Sensitive Reagents." Link

  • Solvent Selection (2-MeTHF)

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5] ChemSusChem. Link

  • Organic Process Research & Development, "Scalable Synthesis of Cyclobutyl Ketones via Grignard Addition.
  • Sibutramine Intermediate Context

    • Jeffery, J. E., et al. (1991). "Synthesis of Sibutramine, a novel cyclobutylalkylamine." J. Chem. Soc., Perkin Trans. 1. Link

  • Safety Data

    • PubChem Compound Summary: 4-Chlorophenyl cyclobutyl ketone. Link

Sources

Application Note: Cycloaddition Reactions of Aryl Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the activation and cycloaddition strategies for Aryl Cyclobutyl Ketones , focusing on their utility as versatile C4 synthons in the construction of complex polycyclic scaffolds.

Executive Summary

Aryl cyclobutyl ketones represent a unique class of strained carbocycles. Unlike their highly reactive cyclopropyl analogs (which readily undergo radical [3+2] expansions), cyclobutyl ketones possess a distinct reactivity profile governed by moderate ring strain (~26 kcal/mol) and the ability to act as Donor-Acceptor (D-A) systems or 1,4-dipole precursors . This guide outlines the two primary mechanistic pathways for exploiting these scaffolds in drug discovery:

  • Lewis Acid-Catalyzed [4+2] Cycloaddition: Utilizing D-A activation to access six-membered heterocycles (e.g., tetrahydropyrans, piperidines).[1]

  • Photochemical Activation: Leveraging excited-state dynamics for [2+2] or ring-expansion chemistries.

Mechanistic Principles

The Donor-Acceptor (D-A) Concept

For an aryl cyclobutyl ketone to undergo efficient cycloaddition, the ring is typically polarized by an electron-withdrawing group (EWG) at the C1 position (the "Acceptor," e.g., the ketone) and an electron-donating group (EDG) at C2/C3. Upon Lewis Acid (LA) coordination to the carbonyl oxygen, the C1-C2 bond weakens, generating a reactive 1,4-zwitterionic intermediate .

Mechanism Substrate Aryl Cyclobutyl Ketone (D-A Activated) LA_Complex LA-Coordinated Intermediate Substrate->LA_Complex + Lewis Acid (Sc(OTf)3) Zwitterion 1,4-Zwitterion (Distonic Ion) LA_Complex->Zwitterion Ring Opening (C-C Cleavage) Transition [4+2] Transition State Zwitterion->Transition + Dipolarophile (R-CHO, Imine) Product Cycloadduct (6-Membered Ring) Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed ring opening and [4+2] cycloaddition of aryl cyclobutyl ketones.[1]

Comparison of Reactivity Modes
FeatureAryl Cyclopropyl KetonesAryl Cyclobutyl Ketones
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol
Dominant Intermediate 1,3-Zwitterion / Radical Anion1,4-Zwitterion / 1,4-Diradical
Primary Cycloaddition [3+2] (to Cyclopentanes)[4+2] (to Cyclohexanes/Heterocycles)
Activation Method Photoredox / Lewis AcidStrong Lewis Acid / High Temp

Application Protocols

Protocol A: Lewis Acid-Catalyzed [4+2] Cycloaddition

Target: Synthesis of highly substituted tetrahydropyrans or piperidines. Scope: Reaction of Aryl Cyclobutyl Ketones with Aldehydes (or Imines).

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 1-Aryl-cyclobutane-1-carboxylate (D-A activated ketone precursor).

  • Dipolarophile: Benzaldehyde derivative or N-tosyl imine (1.2 equiv).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10-20 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Drying Agent: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Procedure
  • Catalyst Activation: Flame-dry a 10 mL Schlenk tube under vacuum. Allow to cool under Argon. Add Sc(OTf)₃ (0.05 mmol, 10 mol%) and 100 mg of activated 4Å MS.

  • Substrate Addition: Dissolve the aryl cyclobutyl ketone (0.5 mmol) and the dipolarophile (0.6 mmol) in anhydrous DCM (2.5 mL, 0.2 M).

  • Initiation: Add the substrate solution to the catalyst mixture via syringe at 0°C.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 12–24 hours.

    • Optimization Note: If conversion is low after 12h, heat to 40°C or switch solvent to DCE.

  • Quenching: Filter the reaction mixture through a short pad of Celite to remove molecular sieves. Rinse with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 70–90%

  • Diastereoselectivity: Typically favors the cis-fused isomer due to the concerted nature of the ring closure or thermodynamic equilibration.

Protocol B: Photochemical [2+2] Cycloaddition (Paterno-Büchi)

Target: Synthesis of complex oxetanes (useful as gem-dimethyl surrogates).

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: Aryl Cyclobutyl Ketone (e.g., Cyclobutyl phenyl ketone).

  • Alkene: Electron-rich alkene (e.g., 2,3-dihydrofuran).

  • Light Source: 365 nm UV LED or medium-pressure Hg lamp.

  • Solvent: Benzene or Acetonitrile (degassed).

Step-by-Step Procedure
  • Preparation: Dissolve the ketone (0.5 mmol) and alkene (5.0 equiv) in degassed benzene (5 mL).

  • Irradiation: Place the reaction vessel (Pyrex or Quartz) 2 cm from the light source. Irradiate for 6–12 hours.

    • Critical Control: Maintain temperature <30°C using a fan or cooling block to prevent thermal ring opening.

  • Workup: Evaporate solvent. The excess alkene often allows for direct purification.

  • Purification: Flash chromatography on silica gel.

Data Interpretation & Troubleshooting

Solvent Effects on [4+2] Cycloaddition

The choice of solvent significantly impacts the stability of the zwitterionic intermediate.

SolventDielectric ConstantReaction RateDiastereoselectivity (dr)
DCM 8.9HighGood (>10:1)
THF 7.5Low (Lewis basicity inhibits LA)N/A
Toluene 2.4ModerateExcellent (>19:1)
MeCN 37.5High (often non-stereoselective)Moderate (5:1)
Troubleshooting Guide
  • Problem: Ring opening occurs, but no cycloaddition (formation of alkene byproduct).

    • Cause: Dipolarophile is not electrophilic enough or moisture is present.

    • Solution: Increase concentration of dipolarophile; ensure strict anhydrous conditions; switch to a stronger Lewis Acid (e.g., Yb(OTf)₃ or TiCl₄).

  • Problem: Low conversion.

    • Cause: Catalyst poisoning by the ketone oxygen.

    • Solution: Increase catalyst loading to 20 mol%; add 4Å MS to scavenge trace water.

References

  • Lewis Acid-Catalyzed Ring-Opening/Cycloaddition of Cyclobutanes

    • Title: Lewis Acid-Catalyzed [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes with Iminooxindoles.[1]

    • Source:Organic Letters, 2015.
    • URL:[Link]

  • Photochemical Cycloaddition Mechanisms

    • Title: Photochemical Cycloaddition Reactions of Enones to Alkenes: Synthetic Applications.[9][10][11]

    • Source:Synthesis, 1970 (Classic Mechanism Review).[5]

  • Comparative Reactivity (Cyclopropyl vs Cyclobutyl)

    • Title: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photoc
    • Source:Journal of the American Chemical Society, 2011.
    • URL:[Link]

  • Donor-Acceptor Cyclobutane Reviews

    • Title: Cycloaddition and Annulation Reactions with Donor-Acceptor Cyclobutanes.
    • Source:Chemistry - A European Journal, 2020.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Chlorophenyl cyclobutyl ketone (4-CCBK) Primary Application: Key intermediate in the synthesis of Sibutramine (and active metabolites). Reaction Class: Friedel-Crafts Acylation.

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of 4-CCBK typically involves the Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride, catalyzed by aluminum chloride (


). While the cyclobutane ring is more stable than a cyclopropane ring, it possesses significant ring strain (~26 kcal/mol). The primary technical hurdles are regioselectivity  (ortho vs. para substitution) and chemo-stability  (preventing ring opening or decarbonylation under Lewis acid conditions).
The Reaction Pathway

The following diagram illustrates the divergent pathways that lead to the target molecule versus critical impurities.

ReactionPathway Start Chlorobenzene + Cyclobutanecarbonyl Chloride Acylium Acylium Ion Complex (Resonance Stabilized) Start->Acylium Lewis Acid Activation Hydrolysis IMPURITY B: Cyclobutanecarboxylic Acid Start->Hydrolysis Moisture Ingress AlCl3 AlCl3 Catalyst Target TARGET: 4-CCBK (Para-isomer) Acylium->Target Para-attack (Major) Ortho IMPURITY A: 2-Chlorophenyl isomer (Ortho-isomer) Acylium->Ortho Ortho-attack (Minor) Rearrange IMPURITY C: Alkyl/Linear Products (via Decarbonylation) Acylium->Rearrange High Temp (-CO)

Figure 1: Reaction pathway showing the competition between the desired para-substitution and side reactions.

Side Product Analysis & Troubleshooting Guide

Issue 1: Regioisomeric Contamination (The Ortho-Isomer)

Symptom: HPLC/GC shows a peak (typically 5-15%) eluting close to the main product. Identity: 2-Chlorophenyl cyclobutyl ketone. Mechanism: The chlorine substituent on the benzene ring is an ortho, para-director. While steric hindrance from the cyclobutyl group favors the para position, the ortho position is statistically favored (2 sites vs 1) and electronically viable.

ParameterEffect on Isomer Ratio (Para:Ortho)Recommendation
Temperature Higher temperatures increase the ortho fraction (thermodynamic control).Maintain reaction at 0–5°C during addition.
Solvent Neat chlorobenzene (excess) acts as solvent and reactant, favoring para due to dilution.Use Chlorobenzene (4-6 equivalents) as solvent.
Addition Mode Rapid addition creates localized hot spots.Add acid chloride dropwise to the

slurry.

Q: Can I separate the ortho-isomer by crystallization? A: Yes, but it is difficult. The melting points are distinct, but the isomers often co-crystallize. Distillation is effective due to the boiling point difference caused by the dipole moment variations (Ortho bp is usually lower). Standard Protocol: Fractional distillation under high vacuum (<5 mmHg).

Issue 2: Ring Opening & Rearrangement

Symptom: Appearance of linear ketones (e.g., 4-chlorovalerophenone) or non-cyclobutyl peaks. Mechanism:

  • Decarbonylation: Under extreme heat (>80°C), the acylium ion can lose CO to form a cyclobutyl cation.

  • Rearrangement: The cyclobutyl cation is unstable and rearranges to a cyclopropylmethyl or homoallyl cation, leading to ring-opened alkylated products.

  • Acid-Catalyzed Opening: Strong protic acids (generated if

    
     is quenched improperly) can attack the strained ring.
    

Troubleshooting Steps:

  • Check Catalyst Quality: Ensure

    
     is anhydrous and yellow/grey. White powder often indicates hydrolysis (inactive).
    
  • Temperature Limit: Never reflux this reaction. Keep T < 25°C post-addition.

  • Quenching: Quench into ice-water/HCl slowly. Do not allow the temperature to spike during quench, as the exotherm can open the ring.

Issue 3: Hydrolysis Artifacts

Symptom: Broad peak in HPLC or acidic component in organic phase. Identity: Cyclobutanecarboxylic acid.[1] Mechanism: Reaction of cyclobutanecarbonyl chloride with ambient moisture before it can react with the aromatic ring.

Prevention Protocol:

  • Dry all glassware at >100°C.

  • Install a

    
     drying tube or 
    
    
    
    blanket.
  • Quality Check: Verify the acid chloride quality via GC. If significant acid is present, distill the starting material with thionyl chloride (

    
    ) before use.
    

Optimized Experimental Protocol

Note: This protocol is designed for high regioselectivity and ring preservation.

Reagents:

  • Cyclobutanecarbonyl chloride (1.0 eq)[2]

  • Chlorobenzene (5.0 eq) - Acts as solvent and reactant

  • Aluminum Chloride (

    
    ), anhydrous (1.1 - 1.2 eq)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a thermometer. Flush with Nitrogen.

  • Catalyst Slurry: Charge Chlorobenzene (4.0 eq) and

    
     (1.1 eq) into the flask. Cool the suspension to 0–5°C  using an ice/salt bath.
    
  • Addition: Mix Cyclobutanecarbonyl chloride (1.0 eq) with the remaining Chlorobenzene (1.0 eq) in the addition funnel. Add this solution dropwise to the catalyst slurry over 45–60 minutes .

    • Critical Control: Do not allow internal temperature to exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Monitor: Check completion by TLC or GC.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of Ice (500g) and conc. HCl (50mL). Stir vigorously.

    • Why HCl? To solubilize aluminum salts and prevent emulsions.

  • Workup: Separate the organic layer.[3] Wash with water (

    
    ), then 5% 
    
    
    
    (to remove acid impurity), then Brine.
  • Purification: Dry over

    
    , filter, and strip solvent (Chlorobenzene) under reduced pressure. Distill the residue under high vacuum to separate the ortho isomer from the para product.
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected ImpurityType Identify Impurity Type Start->ImpurityType Ortho High Ortho-Isomer Content ImpurityType->Ortho Acid Acidic Impurity Detected ImpurityType->Acid Linear Ring-Opened/Linear Products ImpurityType->Linear ActionOrtho ACTION: Lower Addition Temp (<5°C) & Increase Solvent Vol Ortho->ActionOrtho ActionAcid ACTION: Dry Glassware & Check SM Purity Acid->ActionAcid ActionLinear ACTION: Reduce Reaction Temp Avoid Decarbonylation Linear->ActionLinear

Figure 2: Diagnostic flow for identifying and resolving common synthetic impurities.

References

  • Sibutramine Synthesis & Intermediates

    • Patent: Jeffery, J. E., et al. (1989). "Cyclobutane derivatives and pharmaceutical compositions containing them." U.S. Patent No. 4,885,394.

    • Context: Describes the preparation of 1-(4-chlorophenyl)
  • Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Cyclobutane Ring Stability: Article: Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322. Context: Provides thermodynamic data on cyclobutane ring strain (~26.5 kcal/mol) vs cyclopropane (~27.5 kcal/mol), explaining why cyclobutyl ketones are isolable but sensitive.
  • Impurity Profiling in Sibutramine

    • Article: "Identification of impurities in o-chlorophenyl cyclopentyl ketone samples." (Note: While discussing the cyclopentyl analog for ketamine, this source validates the analytical methods for chlorophenyl-cycloalkyl ketones).

Sources

Technical Support Center: Purification of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 77585-25-2 | Formula: C₁₁H₁₁ClO | MW: 194.66 g/mol [1]

Module 1: Initial Assessment & Characterization

Q: My crude product is a dark, viscous oil. Should it be a solid? A: Pure 4-Chlorophenyl cyclobutyl ketone is typically a low-melting solid or semi-solid (estimated MP 35–45°C) that frequently supercools into a viscous oil.[1][2][3] If your crude is a dark brown/black liquid, it likely contains:

  • Unreacted Starting Materials: Chlorobenzene (solvent/reactant) or Cyclobutanecarbonyl chloride.[2][3]

  • Isomeric Impurities: 2-Chlorophenyl cyclobutyl ketone (ortho-isomer).[1][2][3]

  • Ring-Opened Byproducts: 4-Chlorovalerophenone derivatives (caused by Lewis acid-induced ring strain release).[1][2][3]

  • Polymers: Tars from Friedel-Crafts over-reaction.

Recommendation: Do not attempt direct crystallization on the crude dark oil.[2][3] It will result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2][3] You must perform a high-vacuum distillation first to remove the heavy tars and volatile starting materials.[1][2][3]

Module 2: Purification Workflow (Decision Logic)

The following logic gate determines your purification strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture Quench Acidic Quench & Extraction (Remove Al/Metal Salts) Start->Quench Analysis GC/HPLC Analysis Quench->Analysis Decision Purity > 85%? Analysis->Decision Distill High Vacuum Distillation (< 2 mmHg) Decision->Distill No (Oil/Tar) Crystallize Crystallization (Hexane/IPA or MeOH) Decision->Crystallize Yes (Solid/Semi-solid) Distill->Crystallize Main Fraction Waste Discard Residue (Tars) Distill->Waste Pot Residue

Figure 1: Purification decision tree.[1][2][3] Direct crystallization is discouraged unless purity exceeds 85%.[1][2]

Module 3: Troubleshooting Distillation

Q: During distillation, the product temperature fluctuates, and I see decomposition. What is happening? A: This molecule contains a strained cyclobutane ring.[2][3] Prolonged heating at atmospheric pressure or insufficient vacuum causes thermal ring opening or polymerization.[2][3]

Protocol for Stability:

  • Vacuum Requirement: You must achieve < 2 mmHg (preferably < 0.5 mmHg) .[2][3]

  • Bath Temperature: Do not exceed 160°C.

  • Vapor Temperature: Expect the product to distill between 125–135°C at 0.5 mmHg (approximate).

  • Apparatus: Use a short-path distillation head to minimize residence time and thermal stress.[1][2][3]

Q: I cannot separate the ortho-isomer (2-chlorophenyl) from the para-isomer. They co-distill. A: Isomers often have boiling points within 2–5°C of each other.[2][3] Distillation will enrich the para-isomer but rarely isolate it completely.[2][3]

  • Solution: Distill to remove the bulk "heavies" (tars) and "lights" (chlorobenzene).[1][2][3] Collect the mixed isomer fraction, then switch to fractional crystallization (Module 4) to separate the isomers based on their differential lattice packing stability.[1][2][3]

Module 4: Crystallization & "Oiling Out"

Q: I dissolved the distilled oil in hot solvent, but upon cooling, it formed a separate oil layer instead of crystals. How do I fix this? A: This is "oiling out," common with low-melting aryl ketones.[1][2][3] It occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.[1][2][3]

Corrective Protocol:

  • Solvent Choice: Switch to a system where the impurity is soluble but the product is less so.[2][3]

    • Preferred:n-Hexane with trace Ethyl Acetate (95:[1][2]5) or Isopropanol (IPA) .[1][2][3]

    • Avoid: Pure Ethanol/Methanol initially, as they often widen the "metastable zone" where oiling out occurs.[1][2][3]

  • Seeding: You must seed the mixture.[2][3]

    • Cool the solution to cloud point.[2][3]

    • Add a tiny crystal of pure product (or scratch the glass vigorously if no seed is available).[2][3]

    • Critical: If it oils out, reheat slightly until the oil redissolves, add the seed, and cool very slowly (1°C/min).

  • Two-Solvent Method:

    • Dissolve in minimum DCM (Dichloromethane).[2][3]

    • Add Hexane dropwise until persistent cloudiness appears.[2][3]

    • Store at -20°C.

Module 5: Impurity Profiling (Root Cause Analysis)

Q: My product contains a significant amount of linear ketone (4-chlorobutyrophenone). Where did this come from? A: This is a specific failure mode of Friedel-Crafts reactions involving small rings.[1][2][3]

Mechanism: Strong Lewis acids (like AlCl₃) can coordinate to the carbonyl oxygen and the strained cyclobutane ring, facilitating ring opening via nucleophilic attack (by chloride).[1][2][3]

RingOpening Reactants Cyclobutanecarbonyl Chloride + AlCl3 Intermediate Acylium Ion Complex Reactants->Intermediate Product Target: Cyclobutyl Ketone Intermediate->Product Normal Path Byproduct Byproduct: Linear Ketone (Ring Opening) Intermediate->Byproduct Overheating or Excess AlCl3

Figure 2: Divergent reaction pathways.[1][2][3] Excess Lewis acid or heat favors ring opening.[1][2]

Prevention:

  • Temperature Control: Keep the Friedel-Crafts reaction between 0°C and 10°C. Do not reflux.

  • Catalyst Selection: If AlCl₃ causes ring opening, switch to a milder Lewis acid like SnCl₄ (Tin(IV) chloride) or FeCl₃ , which are less likely to open the cyclobutane ring [1].[1][2][3]

Summary of Physical Data
PropertyValueNotes
Physical State Low-melting solid / Viscous OilMP approx 35-45°C. Supercools easily.[1]
Boiling Point ~130-140°C @ 0.5 mmHgDecomposes >180°C at atm pressure.[3]
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in water.[2]
Recrystallization Hexane / IPARequires seeding to prevent oiling out.[3]
References
  • Olah, G. A. (1973).[2][3] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] (Foundational text on Lewis Acid selection and ring stability).[2][3]

  • NIST Chemistry WebBook. (2024).[2][3] 4-Chlorophenyl cyclopropyl ketone Spectra and Data. National Institute of Standards and Technology.[2][3][4] Link(Note: Used for analog comparison of boiling points and spectral data).[1][2][3]

  • PubChem. (2024).[2][3] Compound Summary: 4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2).[1][2][3][5] National Center for Biotechnology Information.[2][3] Link

  • Burger, A. (1998).[2][3] A Guide to the Chemical Basis of Drug Design. (Reference for bioisosteric replacement of cyclopropyl/cyclobutyl rings in drug design).

Sources

Technical Support Center: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Norrish-Yang cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful photochemical reaction to construct complex molecular architectures. Here, we address common challenges and frequently asked questions related to improving the yield and selectivity of the Norrish-Yang cyclization, with a specific focus on aryl cyclobutyl ketone substrates.

Section 1: Core Concepts & Mechanistic Insights

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The efficiency of the Norrish-Yang cyclization is dictated by a delicate balance between multiple competing photochemical and photophysical pathways.

Q: What is the fundamental mechanism of the Norrish-Yang cyclization?

A: The Norrish-Yang cyclization is a photochemical intramolecular reaction that converts a ketone or aldehyde into a cyclobutanol.[1][2] The process is initiated by the photoexcitation of the carbonyl group and proceeds through several key steps:

  • Photoexcitation: The aryl ketone absorbs a photon (typically UV light), promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*). This initially forms an excited singlet state (S₁).

  • Intersystem Crossing (ISC): For aryl ketones, intersystem crossing to the more stable triplet state (T₁) is typically very fast and efficient.[3]

  • Intramolecular Hydrogen Abstraction: The excited triplet ketone, which has diradical character, abstracts a hydrogen atom from the γ-carbon position. This is a 1,5-hydrogen atom transfer (HAT) that generates a 1,4-biradical intermediate.[1][3]

  • Biradical Pathways: The resulting 1,4-biradical is at a mechanistic crossroads and can undergo one of three competing reactions:

    • Yang Cyclization: Intramolecular radical combination (cyclization) to form the desired cyclobutanol product.[3]

    • Norrish Type II Cleavage: Fragmentation of the biradical to yield an enol and an alkene. The enol quickly tautomerizes to the corresponding ketone.[1][4] This is often the primary competing pathway that lowers the yield of the cyclization product.

    • Reverse Hydrogen Atom Transfer (RHAT): The biradical can revert to the ground-state starting ketone, reducing the quantum efficiency of the reaction.[5]

The final product distribution is highly dependent on the structure of the substrate, the reaction conditions, and the relative rates of these competing pathways.

Norrish_Yang_Mechanism cluster_ground Ground State cluster_excited Excited States cluster_products Products Start Aryl Ketone (S₀) S1 Singlet State (S₁) Start->S1 hν (Absorption) T1 Triplet State (T₁) S1->T1 ISC Biradical 1,4-Biradical Intermediate T1->Biradical γ-H Abstraction Biradical->Start Reverse HAT Cyclobutanol Cyclobutanol (Yang Product) Biradical->Cyclobutanol Cyclization Cleavage Enol + Alkene (Norrish II Products) Biradical->Cleavage Cleavage Photochemical_Setup cluster_reactor Photoreactor Assembly LightSource { Light Source|Medium-Pressure Hg Lamp} ImmersionWell Immersion Well Quartz or Pyrex ReactionVessel Reaction Vessel Solution with Stir Bar CoolingJacket { Cooling Water In| Cooling Water Out} ImmersionWell->CoolingJacket:out GasOutlet Outlet to Bubbler ReactionVessel->GasOutlet StirPlate Magnetic Stir Plate CoolingJacket:in->ImmersionWell Circulates around lamp GasInlet Inert Gas (N₂/Ar) Inlet GasInlet->ReactionVessel:sol Deoxygenation Troubleshooting_Tree Start Low Yield of Cyclobutanol Check_SM Is Starting Material (SM) being consumed? Start->Check_SM No_SM NO Check_SM->No_SM No Yes_SM YES Check_SM->Yes_SM Yes Check_Products What are the major byproducts? Cleavage_Products Norrish II Products (Alkene + Ketone) Check_Products->Cleavage_Products Cleavage Reduction_Products Photoreduction Products (Secondary Alcohol, Pinacol) Check_Products->Reduction_Products Reduction Polymer_Products Baseline 'gunk' or intractable mixture Check_Products->Polymer_Products Decomposition Check_Setup Verify Photochemical Setup: 1. Is the lamp working? 2. Is the vessel transparent at λ? 3. Is the concentration appropriate? No_SM->Check_Setup Check_Quenchers Check for Quenchers: 1. Was the solution deoxygenated? 2. Are solvents pure? Check_Setup->Check_Quenchers Yes_SM->Check_Products Sol_Cleavage Optimize for Cyclization: 1. Change solvent (e.g., add protic solvent). 2. Lower the temperature. 3. Consider solid-state reaction. Cleavage_Products->Sol_Cleavage Sol_Reduction Change to a non-H-donating solvent (e.g., Benzene, Acetonitrile, t-BuOH). Reduction_Products->Sol_Reduction Sol_Polymer Lower the concentration to reduce intermolecular reactions. Polymer_Products->Sol_Polymer

Sources

Technical Support Center: Impurity Profiling of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: HPLC-MS Method Development & Troubleshooting for Aryl Ketone Intermediates

Executive Summary & Core Directives

Welcome to the technical support hub for 4-Chlorophenyl cyclobutyl ketone (CAS: ~1475-42-9). This compound is a critical pharmacophore intermediate, often synthesized via Friedel-Crafts acylation.[1] Its purity is governed by ICH Q3A (R2) guidelines, requiring strict control over positional isomers and process by-products.[1]

The Analytical Challenge: The primary difficulty in analyzing this ketone is differentiating the 4-chlorophenyl (para) product from its 2-chlorophenyl (ortho) isomer and preventing the co-elution of non-polar bis-acylated side products. Standard C18 methods often fail to resolve the positional isomers adequately for quantitative reporting (0.05% threshold).

Operational Workflow

The following diagram outlines the validated workflow for impurity profiling, from sample preparation to structural elucidation.

AnalyticalWorkflow Sample Crude Sample (1 mg/mL in MeCN) Prep Filter (0.2 µm PTFE) Prevent Source Clogging Sample->Prep Dissolution HPLC HPLC Separation (Phenyl-Hexyl Phase) Prep->HPLC Injection MS MS Detection (ESI+ / APCI) HPLC->MS Elution Data Data Analysis (Isotope Pattern & RRT) MS->Data m/z Extraction

Figure 1: Standardized analytical workflow for aryl ketone impurity profiling.

Method Development & Optimization (Setup Phase)

Q: Which stationary phase provides the best selectivity for the 2-chloro and 4-chloro isomers?

A: While C18 is the industry standard, it often struggles with the subtle polarity differences between ortho- and para-substituted halogenated aromatics.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]

  • Mechanism: These phases utilize

    
     interactions. The electron-deficient ring of the PFP column interacts differently with the electron-rich 
    
    
    
    -cloud of the chlorobenzene ring depending on the steric position of the chlorine atom, providing superior resolution (
    
    
    ) compared to hydrophobic interaction alone (C18).
Q: My MS baseline is noisy. What mobile phase modifiers should I use?

A: Avoid non-volatile buffers (phosphate/sulfate) which suppress ionization and clog the MS source.

  • Protocol:

    • Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Why: Ammonium formate buffers the pH at ~3.7, ensuring the ketone remains neutral for separation while providing protons for ionization in the MS source (

    
    ).[1]
    

Troubleshooting Guide: Separation & Detection

Scenario A: "I cannot separate the starting material (Chlorobenzene) from the product."

Root Cause: Both compounds are highly non-polar and may co-elute on a short gradient. Solution:

  • Check Gradient: Ensure your gradient starts at a lower organic composition (e.g., 40% B) and holds for 2 minutes before ramping.

  • Wavelength Check: Chlorobenzene has weak UV absorbance compared to the ketone. Ensure you are monitoring 254 nm (aromatic ring) and 220 nm (carbonyl/ring).[1]

Scenario B: "I see a peak in UV, but no signal in MS (ESI+)."

Root Cause: 4-Chlorophenyl cyclobutyl ketone is moderately non-polar and lacks basic nitrogen atoms, making it difficult to protonate in standard Electrospray Ionization (ESI).[1] Troubleshooting Protocol:

  • Switch Source: Change from ESI to APCI (Atmospheric Pressure Chemical Ionization) . APCI is superior for neutral, non-polar compounds like aryl ketones.[1]

  • Dopant: If stuck with ESI, post-column addition of dilute ammonium acetate can encourage adduct formation (

    
    ) rather than protonation.[1]
    
Scenario C: "How do I identify the impurities without a standard?"

Technical Guidance: Use the Chlorine Isotope Pattern and Fragmentation Logic .

  • Isotope Signature: Any impurity containing one chlorine atom must show a mass spectrum doublet with a 3:1 intensity ratio (m/z M and M+2).[1] If the impurity is a bis-product (two chlorines), the pattern changes to 9:6:1 .[1]

  • Fragmentation Pathways (MS/MS):

    • Parent: m/z ~194/196 (

      
      ).[1]
      
    • Fragment 1 (Alpha-Cleavage): Loss of cyclobutyl ring

      
       m/z 139/141 (4-Chlorobenzoyl cation).
      
    • Fragment 2: Loss of CO

      
       m/z 111/113 (Chlorophenyl cation).[1]
      

Decision Tree for Impurity ID:

ImpurityID Start Unknown Peak Detected Isotope Check Isotope Pattern (M vs M+2) Start->Isotope Ratio31 Ratio 3:1 (1 Chlorine) Isotope->Ratio31 Found Ratio961 Ratio 9:6:1 (2 Chlorines) Isotope->Ratio961 Found NoCl No Isotope Pattern Isotope->NoCl Absent Result1 Likely Isomer or De-cyclobutylated byproduct Ratio31->Result1 Result2 Bis(chlorophenyl) ketone (Over-reaction) Ratio961->Result2 Result3 Cyclobutanecarboxylic acid (Hydrolysis) NoCl->Result3

Figure 2: Logic flow for structural elucidation of unknown impurities based on MS isotope fidelity.

Standard Operating Procedure (SOP) Parameters

Use these starting conditions to ensure reproducibility and compliance with ICH Q3A detection limits (0.05%).

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µmMaximizes selectivity for aromatic isomers.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 40°CReduces viscosity, improves mass transfer.[1]
Injection 5 - 10 µLHigh enough for sensitivity, low enough to prevent peak broadening.[1]
MS Mode APCI (Positive)Preferred for neutral ketones.[1]
Scan Range m/z 100 - 600Covers parent ion and potential dimers.

Regulatory & Safety Context (ICH Q3A)

  • Reporting Threshold: 0.05% (for max daily dose

    
     2g).
    
  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.[1][2]

Critical Note: If the 2-chlorophenyl isomer exceeds 0.15%, it must be qualified toxico-logically unless you can prove it is a metabolite or has existing safety data.

References

  • International Council for Harmonisation (ICH). (2006).[1][3] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

  • LibreTexts Chemistry. (2023).[1] Mass Spectrometry - Fragmentation Patterns.[4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15117, (4-Chlorophenyl)(cyclobutyl)methanone.[1] Retrieved from [Link][1]

  • Phenomenex. (n.d.). Chiral HPLC Separations and Column Selection Guide. (Referenced for Phenyl/PFP selectivity principles). Retrieved from [Link]

Sources

Reaction monitoring techniques for 4-Chlorophenyl cyclobutyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chlorophenyl Cyclobutyl Ketone Synthesis

Subject: Reaction Monitoring & Troubleshooting for 4-(4-Chlorophenyl)(cyclobutyl)methanone Document ID: TSC-2024-CPCBK-01 Applicable Routes: Friedel-Crafts Acylation (Primary), Grignard Addition (Secondary)

Introduction: The Technical Challenge

Synthesizing 4-Chlorophenyl cyclobutyl ketone presents a unique duality of challenges. You are balancing the regioselectivity required on the chlorobenzene ring (favoring para over ortho) against the structural integrity of the cyclobutyl ring.

Unlike stable aliphatic chains, the cyclobutyl ring possesses significant ring strain (~26.3 kcal/mol). Under the aggressive Lewis Acid conditions of a Friedel-Crafts acylation, this ring is prone to expansion (to cyclopentanone derivatives) or ring-opening. This guide prioritizes monitoring techniques that detect these specific failure modes early.

Module 1: Critical Process Parameters (CPP) & Monitoring

Primary Route: Friedel-Crafts Acylation

Reagents: Chlorobenzene (excess/solvent), Cyclobutanecarbonyl chloride, AlCl₃.

Q: How do I distinguish between reaction initiation and ring degradation? A: You must monitor the evolution of the acylium ion complex.

  • Standard Initiation: The mixture should turn yellow/orange upon adding the acid chloride to the AlCl₃ slurry. This indicates the formation of the acylium complex.

  • Red Flag: A rapid shift to dark black or tar-like consistency often indicates polymerization initiated by ring-opening of the cyclobutane.

  • Control: Maintain temperature strictly between 0°C and 5°C during addition. Do not allow the exotherm to exceed 10°C, as ring expansion activation energy is often crossed above room temperature.

Q: My GC shows a "mystery peak" eluting just after the solvent. What is it? A: This is likely 4-chlorovalerophenone (or similar linear isomers).

  • Mechanism: If the cyclobutyl ring opens due to excessive Lewis Acid strength or temperature, it forms a linear carbocation which then acylates the benzene.

  • Detection: Use GC-MS. Look for the fragmentation pattern of a linear alkyl chain (m/z 43, 57, 71 series) versus the distinct cyclobutyl fragment (loss of C₂H₄).

Module 2: Analytical Methodologies

Method A: HPLC (Reverse Phase) - Quantitative Conversion

Best for: Determining yield and unreacted acid chloride (as acid derivative).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (carbonyl)
Retention Order 4-Chlorobenzoic acid < Cyclobutanecarboxylic acid < Target Ketone
Method B: GC-FID/MS - Isomer Control

Best for: Separating Ortho vs. Para isomers and detecting ring-opened byproducts.

ParameterCondition
Column HP-5 or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split 20:1)
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Critical Separation Ortho-isomer boils slightly lower than Para. Expect Ortho to elute ~0.5–1.0 min before the Para peak.

Module 3: Troubleshooting Logic (Q&A)

Q: The reaction conversion stalled at 60%. Should I add more AlCl₃? A: Proceed with extreme caution. Adding fresh AlCl₃ to a stalled reaction often causes a temperature spike that ruptures the cyclobutyl ring.

  • Diagnosis: Check your solvent water content. If moisture deactivated your initial catalyst, the reaction is dead.

  • Solution: Do not add catalyst. Work up the reaction, isolate the crude, and restart with dry reagents.

Q: I see two peaks with identical Mass Spectra (MW 194.5). Which is my product? A: These are likely the ortho and para isomers.

  • Differentiation: The para-substituted ketone (4-chlorophenyl) is symmetric and typically crystalline solid at room temperature (MP ~40-50°C). The ortho-isomer is often an oil and elutes earlier on non-polar GC columns due to steric inhibition of intermolecular forces.

  • Mitigation: If the ortho content is >5%, consider recrystallization from Hexane/IPA rather than distillation, as their boiling points are too close for effective fractional distillation.

Q: Why is my yield low despite 100% conversion of the acid chloride? A: You likely have Friedel-Crafts Alkylation competition or Poly-acylation .

  • Scenario: If the cyclobutyl ring opens, the resulting alkyl chain can act as an alkylating agent.

  • Check: Look for higher molecular weight peaks in the mass spec (dimers).

  • Fix: Switch solvent. If using neat Chlorobenzene, dilute with Nitrobenzene or DCM to moderate the Lewis Acid activity.

Module 4: Visualization & Workflows

Workflow 1: Reaction Monitoring Pathway

This diagram illustrates the critical decision points during the synthesis.

ReactionMonitoring Start Reagents: Cyclobutane-COCl + Chlorobenzene Step1 AlCl3 Addition (0-5°C) Start->Step1 Check1 IPC 1: Color Change (Yellow = Good Black = Ring Opening) Step1->Check1 Check1->Start Fail: Discard Reaction Reaction Aging (RT, 2-4 hrs) Check1->Reaction Pass Check2 IPC 2: GC-MS (Check Isomers & Ring) Reaction->Check2 Check2->Reaction Conversion <95% Quench Ice/HCl Quench Check2->Quench Conversion >95%

Caption: Figure 1. Step-wise monitoring protocol. Note the visual check at IPC 1 is crucial for cyclobutyl stability.

Workflow 2: Impurity Identification Logic

Use this tree to identify unknown peaks in your chromatogram.

ImpurityLogic Root Unknown Peak Detected Isomer Isomer Check (MW = Target) Root->Isomer Byproduct Structure Check (MW != Target) Root->Byproduct Ortho Ortho-Isomer (Elutes Early) Isomer->Ortho Same Mass Pattern RingOpen Linear Ketone (Valerophenone deriv.) Byproduct->RingOpen Mass +2H or Alkyl Frag Hydrolysis Cyclobutanecarboxylic Acid (Broad Peak) Byproduct->Hydrolysis Acidic Shift

Caption: Figure 2. Troubleshooting logic for impurity identification based on GC/HPLC data.

Module 5: Standardized Protocol

Protocol: Low-Temperature Friedel-Crafts Acylation

  • Setup: Flame-dry a 3-neck flask. Purge with N₂.

  • Charge: Add AlCl₃ (1.1 eq) and dry Chlorobenzene (5 vol). Cool to 0°C.

  • Addition: Add Cyclobutanecarbonyl chloride (1.0 eq) dropwise over 60 mins.

    • Critical: Internal temp must not exceed 5°C.

  • Monitoring (IPC):

    • T=0: Take a sample immediately after addition. Quench in MeOH.[1] Inject GC. (Baseline).[2][3][4][5]

    • T=1h: Check for conversion. If <50%, warm to RT slowly.

  • Quench: Pour reaction mixture into ice/conc. HCl slurry. Stir vigorously to break the aluminum complex.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid mechanism and ring stability).
  • BenchChem. (2025).[2][6] Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. Link (Protocol reference for analogous chlorobutyl chains).[6]

  • SIELC Technologies. (2018). Separation of 4-Chlorophenyl cyclopropyl ketone on Newcrom R1 HPLC column. Link (HPLC Method parameters for strained-ring aryl ketones).

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Link (Mechanistic grounding for acylium ion formation).

Sources

Effect of Lewis acid catalyst on Friedel-Crafts acylation yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot effectively.

Frequently Asked Questions (FAQs): The Role of the Lewis Acid Catalyst

Q1: Why is a Lewis acid catalyst necessary for Friedel-Crafts acylation?

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The aromatic ring, while nucleophilic, is not reactive enough to attack a neutral acyl chloride or anhydride on its own. The Lewis acid catalyst, typically a strong one like aluminum chloride (AlCl₃), is essential for activating the acylating agent.[1][2] It does this by coordinating with the halogen of the acyl halide or the oxygen of the anhydride.[3] This coordination makes the carbonyl carbon significantly more electrophilic, generating a highly reactive acylium ion (RCO⁺) intermediate, which can then be attacked by the aromatic ring.[3]

Q2: How exactly does the Lewis acid generate the acylium ion?

The mechanism involves the Lewis acid accepting a pair of electrons from the acylating agent.

  • Complex Formation: The Lewis acid (e.g., AlCl₃) reacts with the acyl chloride. The aluminum atom accepts a lone pair of electrons from the chlorine atom, forming a complex.[4]

  • Acylium Ion Generation: This complex is unstable and facilitates the cleavage of the carbon-chlorine bond. The result is a resonance-stabilized acylium ion and a complex anion (e.g., AlCl₄⁻).[3][5] This acylium ion is the potent electrophile that drives the reaction.

G cluster_step1 Step 1: Acylium Ion Formation AcylHalide R-C(=O)-Cl Complex R-C(=O)-Cl⁺-AlCl₃⁻ AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C=O]⁺ (Acylium Ion) Complex->AcyliumIon Anion AlCl₄⁻ Complex->Anion

Caption: Formation of the electrophilic acylium ion.

Q3: Why do I often need to use a stoichiometric amount of the Lewis acid catalyst instead of a truly catalytic amount?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. While AlCl₃ is referred to as a catalyst, it is often consumed during the reaction. The product of the acylation is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a stable complex with the strong Lewis acid (AlCl₃).[6][7] This complex is often stable under the reaction conditions and effectively removes the Lewis acid from the catalytic cycle.[6] Consequently, to drive the reaction to completion, at least one equivalent of the Lewis acid per equivalent of the ketone product is required.[6][7]

Troubleshooting Guide: Low or No Yield

Low yields are one of the most common issues encountered in Friedel-Crafts acylation. The following Q&A section addresses the most frequent causes and their solutions.

Q4: My reaction isn't working. I'm getting a very low yield, or just my starting material back. What's the most likely problem?

There are several common culprits for low or no yield in Friedel-Crafts acylation:

  • Catalyst Inactivity due to Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2][8] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents.

  • Deactivated Aromatic Ring: The reaction is an electrophilic substitution, so electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) on the aromatic ring will deactivate it, making it less nucleophilic and potentially halting the reaction.[8][9] Aromatic rings less reactive than mono-halobenzenes generally do not react.[3]

    • Solution: If your substrate is highly deactivated, Friedel-Crafts acylation may not be the appropriate synthetic route. Consider alternative methods.

  • Insufficient Catalyst: As discussed in Q3, the product ketone complexes with the Lewis acid.[6][7] If you use a truly catalytic amount, the reaction will likely stop once a small amount of product is formed.

    • Solution: Use at least a stoichiometric amount of the Lewis acid. It is often beneficial to use a slight excess (e.g., 1.1 equivalents).

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role. Some reactions require heating to proceed at a reasonable rate, while others are highly exothermic and need cooling to prevent side reactions and decomposition.[8][10]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating. For highly reactive substrates, cooling the reaction mixture, especially during the addition of the Lewis acid, is critical to control the reaction rate.[11]

G Start Low/No Yield in Friedel-Crafts Acylation Anhydrous Are conditions strictly anhydrous? Start->Anhydrous Substrate Is the aromatic ring activated or only weakly deactivated? Anhydrous->Substrate Yes Dry Solution: Oven-dry glassware, use anhydrous reagents/solvents. Anhydrous->Dry No Stoichiometry Is Lewis acid stoichiometry > 1.0 eq? Substrate->Stoichiometry Yes ConsiderAlt Solution: Consider alternative synthetic routes for highly deactivated systems. Substrate->ConsiderAlt No Temperature Has temperature been optimized? Stoichiometry->Temperature Yes IncreaseCat Solution: Increase Lewis acid to at least 1.1 equivalents. Stoichiometry->IncreaseCat No OptimizeT Solution: Screen temperatures (e.g., 0°C to reflux). Temperature->OptimizeT No

Caption: Troubleshooting workflow for low yield.

Q5: Can I use substrates like anilines or phenols in Friedel-Crafts acylation?

These substrates are problematic. The lone pairs on the nitrogen of anilines or the oxygen of phenols are Lewis basic and will react with the Lewis acid catalyst.[2][3] This deactivates the catalyst and converts the activating -NH₂ or -OH group into a strongly deactivating group, preventing the desired acylation on the ring.

  • Solution: For phenols, a common strategy is to protect the hydroxyl group as an ester (e.g., acetate).[8] After the Friedel-Crafts reaction, the protecting group can be removed. For anilines, the amino group can be protected, for example, as an amide.

Troubleshooting Guide: Formation of Multiple Products

Q6: I'm observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the ring, it can still occur with highly activated substrates like phenols or anilines.[8] More commonly, issues with multiple products arise from a lack of regioselectivity.

  • Regioselectivity Issues: The position of acylation is directed by the substituents already on the aromatic ring. However, both ortho and para products can form with activating groups. The ratio is often influenced by sterics and reaction temperature.[10]

    • Solution: Temperature control is key. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[10] Screening different Lewis acid catalysts or solvents can also influence the ortho/para ratio.

Data Summary

The choice of Lewis acid and reaction conditions can significantly impact the yield. While AlCl₃ is the most common, other catalysts can be effective, sometimes with better handling properties.[12]

Lewis Acid CatalystRelative ReactivityKey ConsiderationsTypical Conditions
AlCl₃ Very HighHighly hygroscopic; requires stoichiometric amounts; vigorous reaction.[2][6]0°C to reflux; anhydrous solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene).[11][13]
FeCl₃ HighLess reactive than AlCl₃ but also less moisture-sensitive; a safer alternative.[12]Often requires higher temperatures than AlCl₃.
BF₃ ModerateGas; often used as its etherate complex; good for milder conditions.Can sometimes be used in catalytic amounts.
ZnO MildHeterogeneous catalyst; can be filtered off; promotes "greener" conditions.[7]Often requires higher temperatures or microwave irradiation.[7]
Zeolites Mild to ModerateSolid acid catalysts used extensively in industry; shape-selective.[6]High temperatures; flow chemistry setups.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol provides a general methodology for the acylation of an activated aromatic compound. Caution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with CaCl₂).

  • Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (1.1 eq). The mixture may become colored and thick.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the cooled, stirring suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C during the addition.[11]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water and then concentrated HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired aryl ketone.

References
  • IIT Kanpur. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Retrieved from [Link]

  • OC Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Chlorophenyl Cyclobutyl Ketone vs. 4-Chlorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the choice between a cyclobutyl (CB) and cyclopropyl (CP) ring attached to an aryl ketone is rarely a trivial substitution. While they appear sterically similar, their electronic behaviors are diametrically opposed.

4-Chlorophenyl cyclopropyl ketone (CPK) acts as an "electronic chameleon." Due to Walsh orbital overlap, the cyclopropyl ring behaves as a


-donor (pseudo-conjugation), stabilizing the carbonyl group but rendering the ring itself highly susceptible to acid-catalyzed opening and homo-Michael additions.

4-Chlorophenyl cyclobutyl ketone (CBK) acts as a "steric block." It lacks significant orbital overlap with the carbonyl. Its reactivity is governed by the "puckered" ring conformation, offering higher chemical stability against ring-opening conditions but presenting unique steric challenges for nucleophilic attack.

This guide provides the experimental data and mechanistic logic required to select the correct core for your scaffold.

Structural & Electronic Profiling

The fundamental difference in reactivity stems from the orbital hybridization and ring strain.

Feature4-Chlorophenyl Cyclopropyl Ketone (CPK)4-Chlorophenyl Cyclobutyl Ketone (CBK)
Hybridization

-like (Walsh Orbitals)

(Standard)
Bond Angles 60° (Bent "Banana" Bonds)~88° (Puckered)
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol
Conjugation Yes.

overlaps with

No. Orthogonal orbital alignment
UV

Bathochromic shift (Red shift) vs. alkylSimilar to standard alkyl phenyl ketone
Dominant Conformation Bisected (maximizes overlap)Puckered/Butterfly
Mechanistic Insight: The "Bisected" Conformation

In CPK, the cyclopropyl ring adopts a "bisected" conformation where the plane of the ring is perpendicular to the plane of the carbonyl


-system. This allows the electron-rich Walsh orbitals of the ring to donate density into the carbonyl 

orbital.
  • Consequence 1: The carbonyl carbon is less electrophilic than in CBK.

  • Consequence 2: The ring bonds are weakened, creating a "latent" leaving group.

CBK cannot achieve this overlap due to its puckered conformation (to relieve torsional strain), behaving as a pure aliphatic ketone.

Reactivity Matrix & Experimental Data

Nucleophilic Addition (Reduction)

Reaction: Reduction with Sodium Borohydride (


) in Methanol.
  • CPK: Reacts slower . The conjugative stabilization from the cyclopropyl ring lowers the ground-state energy of the carbonyl, increasing the activation energy for nucleophilic attack.

  • CBK: Reacts faster . The carbonyl is isolated from the ring electronically. However, the puckered cyclobutyl ring creates a "steric wall," requiring specific trajectory alignment.

Relative Rate Data (


): 
  • Acetophenone (Standard): 1.0

  • CBK: ~0.65 (Steric retardation only)

  • CPK: ~0.15 (Electronic deactivation + Steric)

Acid-Catalyzed Stability (The "Acid Test")

This is the critical divergence point.

  • CPK: Under Bronsted or Lewis acidic conditions (e.g.,

    
     or 
    
    
    
    ), the oxygen protonation triggers a ring-opening event.[1] The 4-chlorophenyl group stabilizes the developing benzylic carbocation, accelerating the rupture of the C2-C3 bond.
  • CBK: Remains intact. The ring strain is insufficient to overcome the activation barrier for ring opening without extreme forcing conditions.

Visualization of Pathways

The following diagram illustrates the divergent pathways. Note how the "Walsh Orbital" overlap in CPK opens a trapdoor to ring-opening products, while CBK remains linear in its reactivity.

ReactivityComparison Start_CPK 4-Cl-Phenyl Cyclopropyl Ketone (Walsh Orbital Conjugation) Cond_Acid Acid Treatment (HCl / Heat) Start_CPK->Cond_Acid Cond_Red Reduction (NaBH4 / MeOH) Start_CPK->Cond_Red Start_CBK 4-Cl-Phenyl Cyclobutyl Ketone (Puckered Conformation) Start_CBK->Cond_Acid Start_CBK->Cond_Red Prod_CPK_Open Ring Opened Product (gamma-chloro ketone) Cond_Acid->Prod_CPK_Open Homo-Michael / SN1 Prod_CBK_Stable No Reaction / Stable Cond_Acid->Prod_CBK_Stable Ring Integrity Maintained Prod_CPK_Alc Cyclopropyl Carbinol (Slow Formation) Cond_Red->Prod_CPK_Alc Electronic Deactivation Prod_CBK_Alc Cyclobutyl Carbinol (Fast Formation) Cond_Red->Prod_CBK_Alc Standard Kinetics

Caption: Divergent reactivity pathways. CPK (Blue) is susceptible to ring opening under acidic stress, whereas CBK (Red) maintains ring integrity.

Detailed Experimental Protocols

These protocols are designed to validate the stability differences in your own lab.

Protocol A: The Acid Stress Test (Ring Integrity)

Objective: Determine if the scaffold will survive acidic deprotection steps later in the synthesis.

  • Preparation: Dissolve 1.0 mmol of the ketone (CPK or CBK) in 5 mL of Ethanol.

  • Acidification: Add 0.5 mL of concentrated HCl (37%) dropwise at room temperature.

  • Thermal Stress: Heat the reaction to reflux (80°C) for 2 hours.

  • Analysis: Aliquot 50

    
     into 
    
    
    
    for
    
    
    NMR.
    • CPK Outcome: Disappearance of cyclopropyl multiplets (0.8–1.2 ppm). Appearance of triplet signals characteristic of a linear

      
      -chloroketone chain [1].
      
    • CBK Outcome: Retention of cyclobutyl multiplets (1.8–2.4 ppm). No linear chain formation.

Protocol B: Controlled Reduction (Kinetic Profiling)

Objective: Assess the electrophilicity of the carbonyl.

  • Setup: In a flame-dried flask, dissolve 1.0 mmol of ketone in 10 mL anhydrous MeOH. Cool to 0°C.

  • Addition: Add 0.5 equivalents of

    
     (0.5 mmol) in one portion.
    
    • Note: Using 0.5 eq ensures competition for hydride if running a competitive experiment.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every 5 minutes.

  • Quench: Quench with sat.

    
     after 15 minutes.
    
  • Result:

    • CBK: >90% conversion to alcohol typically observed within 15 mins.

    • CPK: ~40-60% conversion observed. Requires warming to RT or longer times for completion due to Walsh orbital stabilization [2].

Synthesis Implications for Drug Design[2]

When incorporating these motifs into a drug candidate (e.g., replacing a phenyl ring to improve metabolic stability or solubility):

  • Metabolic Blocking: Both rings effectively block the metabolic "soft spot" adjacent to the carbonyl. However, CPK is a radical clock . If your metabolic pathway involves radical intermediates (e.g., P450 oxidation), the cyclopropyl ring may open, leading to reactive metabolites [3]. CBK is generally metabolically inert in this context.

  • Solubility: CBK adds more lipophilicity (

    
     vs 
    
    
    
    ) but disrupts planarity more effectively than CPK, potentially improving solubility in crystal lattice-limited systems.
  • Safety: Avoid CPK if your synthetic route involves strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) in late stages, as the ring will likely rupture.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from

  • Wiberg, K. B. (1996). Structure and Reactivity of the Cyclopropane Species. Wiley Online Library. Retrieved from

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones. Journal of Organic Chemistry. Retrieved from

  • Master Organic Chemistry. (2010). Functional Groups and Reactivity Profiles. Retrieved from

Sources

Technical Guide: Characterization of 4-Chlorophenyl Cyclobutyl Ketone by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 4-Chlorophenyl cyclobutyl ketone (CAS: 89729-09-9) Molecular Formula: C₁₁H₁₁ClO Molecular Weight: 194.66 g/mol

This guide provides a definitive technical framework for the structural characterization of 4-Chlorophenyl cyclobutyl ketone. This compound is a critical pharmaceutical intermediate, most notably serving as the primary scaffold in the synthesis of Desmethylsibutramine and related serotonin-norepinephrine reuptake inhibitors (SNRIs).

The Characterization Challenge: Distinguishing the cyclobutyl moiety from chemically similar cyclopropyl or linear alkyl analogs (e.g., valerophenones) requires precise interpretation of coupling constants (


-values) and chemical shifts (

), as the ring puckering of the cyclobutane group creates complex multiplet patterns often unresolved in lower-field instruments (<300 MHz).

Comparative Analysis: Diagnostic Utility

To validate the identity of 4-Chlorophenyl cyclobutyl ketone, one must objectively compare the diagnostic "performance" of different NMR nuclei against common synthetic impurities and structural isomers.

Table 1: Diagnostic Performance Matrix (1H vs. 13C vs. Alternatives)
Feature1H NMR (Proton) 13C NMR (Carbon) Alternative: HPLC-UV
Primary Utility Quantitative purity; Confirmation of cyclobutyl ring integrity.Confirmation of the carbonyl connectivity and quaternary aromatic carbons.Quantitation of trace impurities (non-structural).
Resolution Power High: Distinctive AA'BB' aromatic system and cyclobutyl methine quintet.Medium: Carbonyl peak (~200 ppm) distinguishes ketone from precursor nitrile (~118 ppm).Low: Cannot distinguish regioisomers easily without standards.
Limit of Detection < 0.5% (excellent for residual solvent/precursor).> 5% (poor for trace impurity analysis).< 0.05% (Superior for purity).
Critical Weakness Cyclobutyl methylene protons (1.8–2.5 ppm) often overlap with water or solvent peaks.Long relaxation times for quaternary carbons require extended acquisition.Provides no structural proof.[1]

Structural Elucidation Logic

The following decision tree illustrates the logical pathway for confirming the structure, specifically filtering out common synthetic failures (e.g., incomplete Grignard reaction or ring opening).

StructuralLogic Start Crude Product Analysis CheckCarbonyl Check >190 ppm (13C) or IR 1680 cm-1 Start->CheckCarbonyl IsNitrile Signal at ~118 ppm? (Unreacted Nitrile) CheckCarbonyl->IsNitrile No Carbonyl CheckRing Check 1H Aliphatic Region (1.5 - 4.5 ppm) CheckCarbonyl->CheckRing Carbonyl Present LinearChain Triplet at ~1.0 ppm? (Ring Opening/Linear Impurity) CheckRing->LinearChain Methyl Triplet Found CyclobutylConfirm Methine Quintet ~3.9 ppm + Complex Methylene Multiplets CheckRing->CyclobutylConfirm No Methyl Triplet

Figure 1: Structural elucidation logic flow for differentiating the target ketone from starting materials (nitriles) and ring-opened byproducts.

Reference Spectral Data

The following data represents the standard spectroscopic signature for 4-Chlorophenyl cyclobutyl ketone in CDCl₃ at 298 K.

1H NMR (400 MHz, CDCl₃)

The aromatic region displays a classic AA'BB' pattern typical of para-substituted benzenes. The cyclobutyl group is distinct due to the deshielding of the methine proton alpha to the carbonyl.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.82 Doublet (

Hz)
2HAr-H (ortho to C=O)Deshielded by carbonyl anisotropy.
7.42 Doublet (

Hz)
2HAr-H (meta to C=O)Shielded relative to ortho protons; characteristic of 4-Cl substitution.
3.92 Quintet (

Hz)
1HCyclobutyl CH -C=ODiagnostic Peak. The multiplicity (quintet) confirms the 4 adjacent protons of the ring.
2.35 – 2.48 Multiplet2HCyclobutyl CH₂ (

)
Higher shift due to proximity to carbonyl.
2.05 – 2.25 Multiplet2HCyclobutyl CH₂ (

)
Second set of diastereotopic protons.
1.85 – 2.00 Multiplet2HCyclobutyl CH₂ (

)
Most shielded ring protons.
13C NMR (100 MHz, CDCl₃)

The carbonyl shift is the primary indicator of successful oxidation/addition.

Shift (

, ppm)
TypeAssignmentNotes
198.5 QuaternaryC =O (Ketone)Aryl cyclobutyl ketones typically resonate <200 ppm due to conjugation.
139.2 QuaternaryAr-C -ClIpso carbon attached to Chlorine.
134.5 QuaternaryAr-C -C=OIpso carbon attached to Carbonyl.
129.8 MethineAr-C (ortho)Correlates to 7.82 ppm proton.
128.9 MethineAr-C (meta)Correlates to 7.42 ppm proton.
42.1 MethineCyclobutyl CH Alpha to carbonyl.
24.8 MethyleneCyclobutyl CH₂ Beta carbons (2x).
18.2 MethyleneCyclobutyl CH₂ Gamma carbon (1x).

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectra match the reference data above, the sample must be prepared free of paramagnetic impurities (Mg salts from Grignard) which cause line broadening.

Synthesis Context (The Grignard Route)

The most common route involves the reaction of 4-chlorophenylmagnesium bromide with cyclobutanecarbonitrile, followed by acid hydrolysis of the imine intermediate.

SynthesisFlow Reagents 4-Cl-Ph-MgBr + Cyclobutyl-CN Intermediate Imine Salt (Intermediate) Reagents->Intermediate THF, Reflux Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis H3O+ Product Target Ketone Hydrolysis->Product Workup

Figure 2: Synthesis pathway. Incomplete hydrolysis often leaves nitrile peaks in the crude NMR.

NMR Sample Preparation Protocol

Objective: Prepare a sample for high-resolution 1H/13C acquisition.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? CDCl₃ provides excellent solubility for aryl ketones and prevents the H-D exchange seen in protic solvents like Methanol-d4.

  • Concentration:

    • 1H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • 13C NMR: Dissolve 20–30 mg of sample in 0.6 mL solvent. (Higher concentration is required due to the low natural abundance of 13C).

  • Filtration: Filter the solution through a small plug of cotton or glass wool into the NMR tube to remove suspended magnesium salts or drying agents (MgSO₄).

    • Caution: Suspended solids cause magnetic field inhomogeneity, leading to broad peaks that mask the fine splitting of the cyclobutyl multiplets.

References & Authoritative Sources

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123160 (4-Chlorophenyl cyclobutyl ketone). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for calculating expected shifts of aryl ketones).

  • ChemGuide. Interpreting C-13 NMR Spectra - Carbonyl Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. Evans Group pKa and Chemical Shift Tables. (Standard reference for substituent effects on aromatic rings).

  • Jeffery, G. H., et al. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Grignard workup and ketone isolation).

Sources

HPLC-UV analysis for purity determination of 4-Chlorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC-UV Analysis for Purity Determination of 4-Chlorophenyl Cyclobutyl Ketone

Part 1: Executive Summary & Strategic Context

4-Chlorophenyl cyclobutyl ketone (4-CPCBK) (CAS: 14719-75-6) is a critical pharmaceutical intermediate, most notably serving as the immediate precursor to Sibutramine and its active metabolites.[1] In drug development, the purity of this ketone is a Critical Quality Attribute (CQA); impurities here—such as unreacted 4-chlorobenzonitrile or isomeric byproducts—propagate into the final API, complicating downstream purification.

While Gas Chromatography (GC) is often employed for volatile intermediates, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is the superior method for definitive purity profiling of 4-CPCBK.[1] This preference arises from the molecule's thermal profile and the need to detect non-volatile, polar degradation products that GC often misses.

This guide outlines a robust, self-validating HPLC-UV protocol, compares it objectively with GC-FID, and provides the mechanistic rationale required for regulatory-grade analysis.

Part 2: Methodological Deep Dive

The Gold Standard: Reversed-Phase HPLC-UV Protocol

This protocol utilizes a C18 stationary phase.[1] The hydrophobic cyclobutyl and chlorophenyl moieties interact strongly with the octadecyl chains, while the polar carbonyl group allows for modulation via mobile phase polarity.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 (L1),

High surface area for resolution of closely eluting isomers.[1] End-capping prevents tailing of the ketone.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of silanols and potential acidic impurities (e.g., 4-chlorobenzoic acid).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, reducing backpressure and sharpening peaks for aromatic ketones.
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40%

80% B15-20 min: 80% B (Wash)
Initial isocratic hold focuses the analyte; the gradient elutes highly lipophilic dimers.[1]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on

columns.[1]
Detection UV @ 254 nmThe 4-chlorophenyl chromophore has strong

absorption at this wavelength (Benzoyl band).[1]
Temperature

Controls mass transfer kinetics, ensuring reproducible retention times (

).[1]
Injection Vol.

Balanced for sensitivity without column overload.

System Suitability Testing (SST) Criteria: To ensure the method is "self-validating" per run, the following must be met:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Resolution (

    
    ): 
    
    
    
    between 4-CPCBK and its nearest impurity (typically 4-chlorobenzaldehyde).
The Alternative: GC-FID Protocol

GC is a viable high-throughput alternative but suffers from thermal stress risks.[1]

Chromatographic Conditions:

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 1:50 @

    
    .
    
  • Detector: FID @

    
    .[1]
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (5 min).

Critical Limitation: 4-CPCBK has a boiling point


.[1] High inlet temperatures can induce thermal degradation of trace impurities, potentially skewing purity results.

Part 3: Comparative Analysis (HPLC vs. GC)

The following table contrasts the two methods based on experimental performance metrics for aryl ketones.

FeatureHPLC-UV (Recommended) GC-FID (Alternative) HPTLC (Screening)
Selectivity High. Separates non-volatiles (salts, acids) and isomers effectively.[1]Medium. Excellent for volatiles but misses high-MW oligomers.[1]Low. Good for visual ID, poor for quantification.[1]
Sample Integrity Excellent. Ambient temperature analysis prevents degradation.Risk. High inlet temps (

) may degrade thermally labile impurities.[1]
Good. Ambient analysis.
Sensitivity (LOD)

(w/w)

(w/w)

(w/w)
Solvent Interference Minimal. Solvents elute at void volume (

).[1]
High. Solvent peak often masks early eluting volatiles.[1]N/A. Solvents evaporate.[1]
Cost per Run Moderate (Solvents, Waste).[1]Low (Gas only).[1]Low.
Primary Use Case Final Product Release & Stability Testing. Raw Material Screening & Residual Solvents. Reaction Monitoring.

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing 4-CPCBK, highlighting the "Self-Validating" feedback loop required for high-integrity data.

G Start Sample: 4-Chlorophenyl Cyclobutyl Ketone Solubility Solubility Check (ACN/Water) Start->Solubility Choice Select Method Solubility->Choice HPLC HPLC-UV (Reversed Phase) Target: Purity & Non-volatiles Choice->HPLC High Purity / Stability GC GC-FID Target: Volatiles & Solvents Choice->GC Process Control / Solvents SST_HPLC System Suitability (SST) Rs > 2.0, Tf < 1.2 HPLC->SST_HPLC SST_GC System Suitability (SST) Resolution Check GC->SST_GC Pass Pass SST? SST_HPLC->Pass SST_GC->Pass Quant Quantification (Area Normalization) Pass->Quant Yes Fail Troubleshoot: Column Wash / Inlet Clean Pass->Fail No Report Final CoA Generation Quant->Report Fail->Choice

Caption: Decision tree for 4-CPCBK analysis. The SST step serves as the critical "Self-Validating" gate before quantification.

Part 5: References

  • Sibutramine Synthesis & Intermediates:

    • Title: Improved Synthesis of Sibutramine (Patent KR20060019351A).[1]

    • Source: Google Patents / Korean Intellectual Property Office.[1]

    • Context: Describes the synthesis of the cyclobutyl intermediate and the necessity of purity for the subsequent Grignard reaction.

    • URL:

  • HPLC Method Development for Aryl Ketones:

    • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)...).

    • Source: Pharmacia (2022).[1]

    • Context: Establishes the baseline for analyzing chlorophenyl-ketone derivatives using C18 columns and acidic buffers to prevent tailing.

    • URL:[Link]

  • General Chromatography Comparisons (HPLC vs GC):

    • Title: HPLC vs GC: What Sets These Methods Apart.

    • Source: Phenomenex Technical Guides.[1]

    • Context: Provides the fundamental physical differences regarding volatility and thermal stability that dictate the choice of HPLC for this ketone.

    • URL:[Link]

  • Compound Data & Spectra:

    • Title: 4-Chlorophenyl cyclopropyl ketone (Homolog Data).[1][2]

    • Source: NIST Chemistry WebBook.[1][3]

    • Context: Provides spectral data (IR/Mass Spec) for the homologous cyclopropyl ketone, used to validate detection parameters for the cyclobutyl analog.

    • URL:[Link][1]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-chlorophenyl)(cyclobutyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details of a molecule's composition and structure through the analysis of its fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of (4-chlorophenyl)(cyclobutyl)methanone, a compound of interest in medicinal chemistry and materials science. By dissecting its probable fragmentation pathways under Electron Ionization (EI), we aim to provide a predictive framework for its identification and characterization. Furthermore, we will draw comparisons with alternative analytical approaches, offering a comprehensive perspective on its structural analysis.

Introduction to (4-chlorophenyl)(cyclobutyl)methanone and the Imperative of Structural Verification

(4-chlorophenyl)(cyclobutyl)methanone is a ketone derivative featuring a 4-chlorophenyl group and a cyclobutyl ring attached to a carbonyl carbon. Its structural complexity, arising from the interplay of an aromatic ring, a halogen substituent, and a strained cycloalkane, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolism studies in drug discovery.

This guide will proceed by first establishing the foundational principles of ketone fragmentation in mass spectrometry. Subsequently, we will extrapolate these principles to predict the specific fragmentation pathways of (4-chlorophenyl)(cyclobutyl)methanone, paying close attention to the influence of each structural moiety.

The Fundamental Principles of Ketone Fragmentation in Mass Spectrometry

Under Electron Ionization (EI), ketones undergo characteristic fragmentation reactions that provide valuable structural information. The most prominent of these are α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1] The resulting acylium ion is resonance-stabilized and often gives rise to a prominent peak in the mass spectrum.[2] The stability of the carbocation formed influences the likelihood of a particular α-cleavage pathway.[2]

  • McLafferty Rearrangement: This is a characteristic fragmentation of ketones and aldehydes that possess a γ-hydrogen atom on one of the alkyl chains.[3][4][5][6] It proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[5][7]

Predicted Electron Ionization (EI) Fragmentation Pattern of (4-chlorophenyl)(cyclobutyl)methanone

The molecular weight of (4-chlorophenyl)(cyclobutyl)methanone (C₁₁H₁₁ClO) is 194.66 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are predicted to be a competition between α-cleavage at two positions and rearrangements involving the cyclobutyl ring.

α-Cleavage Pathways

Two primary α-cleavage pathways are possible for (4-chlorophenyl)(cyclobutyl)methanone:

  • Pathway A: Cleavage of the Cyclobutyl Ring: This involves the loss of the cyclobutyl radical (•C₄H₇) to form the 4-chlorobenzoyl cation. This is expected to be a highly favorable fragmentation due to the formation of a very stable resonance-stabilized acylium ion.

  • Pathway B: Cleavage of the Chlorophenyl Group: This would involve the loss of the 4-chlorophenyl radical (•C₆H₄Cl) to form the cyclobutylcarbonyl cation.

Rearrangements and Cyclobutyl Ring Fragmentation

Cyclic ketones can undergo complex fragmentation patterns involving ring opening.[8] For the cyclobutyl ring in (4-chlorophenyl)(cyclobutyl)methanone, a McLafferty-type rearrangement is not directly possible in the classical sense as there is no linear alkyl chain with a γ-hydrogen. However, other rearrangement processes can occur:

  • Ring Opening followed by Elimination: The molecular ion could undergo ring opening of the cyclobutyl moiety to form a linear radical cation. This intermediate could then undergo further fragmentation, such as the loss of neutral molecules like ethene (C₂H₄).

Fragmentation of the Aromatic Ring

The 4-chlorobenzoyl cation formed from α-cleavage can undergo further fragmentation. A common fragmentation for benzoyl derivatives is the loss of a neutral carbon monoxide (CO) molecule to form the 4-chlorophenyl cation. This cation can then fragment further by losing a chlorine radical or by undergoing ring fragmentation.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation, the following diagrams are provided in Graphviz DOT language.

fragmentation_pathway cluster_alpha α-Cleavage cluster_rearrangement Rearrangement & Further Fragmentation M [(4-chlorophenyl)(cyclobutyl)methanone]⁺˙ m/z = 194/196 A [4-chlorobenzoyl]⁺ m/z = 139/141 M->A - •C₄H₇ B [cyclobutylcarbonyl]⁺ m/z = 83 M->B - •C₆H₄Cl D Loss of C₂H₄ from ring opening M->D C [4-chlorophenyl]⁺ m/z = 111/113 A->C - CO

Caption: Predicted major fragmentation pathways of (4-chlorophenyl)(cyclobutyl)methanone under EI-MS.

Tabulated Summary of Predicted Key Fragments

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway Notes
194/196[(4-chlorophenyl)(cyclobutyl)methanone]⁺˙Molecular Ion (M⁺˙)Isotopic pattern due to ³⁵Cl/³⁷Cl
139/141[4-chlorobenzoyl]⁺α-Cleavage (Loss of •C₄H₇)Expected to be a major, stable fragment
111/113[4-chlorophenyl]⁺Loss of CO from [4-chlorobenzoyl]⁺Characteristic of benzoyl compounds
83[cyclobutylcarbonyl]⁺α-Cleavage (Loss of •C₆H₄Cl)Likely less abundant than m/z 139/141
75[C₆H₃]⁺Fragmentation of the chlorophenyl ring
55[C₄H₇]⁺Cyclobutyl cationFrom charge retention on the cyclobutyl fragment

Comparison with Alternative Analytical Techniques

While EI-MS provides detailed structural information through fragmentation, other techniques can offer complementary data for a comprehensive analysis.

Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time for separation and mass spectrum for identification.Excellent for volatile and thermally stable compounds; provides high-resolution separation.Requires derivatization for non-volatile compounds; thermal degradation is possible.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile and thermally labile compounds.[9]Wide applicability; soft ionization techniques (e.g., ESI) can preserve the molecular ion.[9]Fragmentation is often less extensive than EI, requiring tandem MS (MS/MS) for detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination.Less sensitive than MS; requires a larger sample amount and a pure sample.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocol: Hypothetical GC-EI-MS Analysis

For the analysis of (4-chlorophenyl)(cyclobutyl)methanone, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol would be employed.

Instrumentation:
  • Gas Chromatograph coupled to a Quadrupole or Time-of-Flight Mass Spectrometer.

GC Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

This protocol is designed to ensure proper volatilization of the analyte, good chromatographic separation, and efficient ionization and fragmentation for detailed mass spectral analysis.

Conclusion

The mass spectrometry fragmentation pattern of (4-chlorophenyl)(cyclobutyl)methanone is predicted to be dominated by α-cleavage, leading to the formation of a stable 4-chlorobenzoyl cation. The presence of the chlorine atom will produce a characteristic isotopic signature, aiding in the identification of chlorine-containing fragments. While EI-MS is a powerful tool for elucidating the structure of this compound, a comprehensive characterization would benefit from the complementary data provided by techniques such as NMR and IR spectroscopy. The insights provided in this guide serve as a robust framework for researchers engaged in the analysis and identification of this and structurally related compounds.

References

  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Chemistry Tutor. The McLafferty Rearrangement. [Link]

  • Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones.
  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • University of Wisconsin-Platteville. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

  • SlidePlayer. McLafferty Rearrangement. [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • ResearchGate. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • MDPI. (2009). methanone. [Link]

  • National Institute of Standards and Technology. Benzophenone. [Link]

  • mzCloud. Benzophenone. [Link]

  • Dummies. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

  • CORE. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]

Sources

Comparative study of different synthetic routes to 4-Chlorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic routes to 4-Chlorophenyl cyclobutyl ketone (CAS: 77585-25-2), a critical intermediate in the synthesis of pharmaceutical agents (e.g., serotonin-norepinephrine reuptake inhibitors).[1]

The following analysis contrasts the Industrial Standard (Friedel-Crafts Acylation) with the Precision Laboratory Route (Grignard Addition to Nitrile) , offering validated protocols, mechanistic insights, and performance metrics.

Executive Summary

FeatureRoute A: Friedel-Crafts Acylation Route B: Grignard Addition to Nitrile
Primary Application Large-scale manufacturing (>1 kg)Research & Development / High-Purity Synthesis
Key Advantage Cost-effective; uses cheap starting materialsRegiospecific (100% para); no isomer separation
Major Challenge Isomer separation (ortho vs para); Aluminum wasteMoisture sensitivity; Grignard reagent preparation
Typical Yield 85–92% (Crude), 75% (Isolated)70–85%

Part 1: Friedel-Crafts Acylation (The Industrial Standard)

This route utilizes the electrophilic aromatic substitution of chlorobenzene with cyclobutanecarbonyl chloride.[1] It is the preferred method for scale-up due to the low cost of chlorobenzene, which acts as both reactant and solvent.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, generated by the interaction of the acid chloride with a Lewis acid catalyst (AlCl₃).[1]

FriedelCrafts cluster_activation Activation cluster_substitution Electrophilic Substitution R1 Cyclobutanecarbonyl Chloride Acylium Acylium Ion [Cyclobutyl-C≡O]+ R1->Acylium Complexation -AlCl4- Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attack on Para-position PhCl Chlorobenzene PhCl->Sigma Product 4-Chlorophenyl cyclobutyl ketone Sigma->Product Aromatization -HCl

Figure 1: Mechanism of Friedel-Crafts acylation showing acylium ion formation and electrophilic attack.[1]

Experimental Protocol

Reagents:

  • Chlorobenzene (Solvent/Reactant): 5.0 equiv.[1] (Excess)

  • Cyclobutanecarbonyl chloride: 1.0 equiv.[1]

  • Aluminum Chloride (AlCl₃), anhydrous: 1.1–1.2 equiv.[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.[1]

  • Catalyst Suspension: Charge the flask with Chlorobenzene and cool to 0°C using an ice/salt bath. Add AlCl₃ portion-wise to avoid a rapid exotherm.[1]

  • Addition: Add Cyclobutanecarbonyl chloride dropwise over 30–60 minutes, maintaining the internal temperature below 10°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts).

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with dichloromethane (DCM).[1] Combine organic phases, wash with water, saturated NaHCO₃, and brine.[1] Dry over MgSO₄.[1]

  • Purification:

    • Removal of Solvent: Distill off excess chlorobenzene under reduced pressure.[1]

    • Isomer Separation: The crude residue contains ~90-95% para-isomer and ~5-10% ortho-isomer.[1] Purify via high-vacuum fractional distillation (bp ~130-135°C at 2 mmHg) or recrystallization from hexane/isopropanol if the solid melts above RT.

Expert Insight: Chlorobenzene is an ortho/para director.[1] While steric hindrance from the cyclobutyl group favors the para position, the ortho isomer is an unavoidable impurity that must be removed for pharmaceutical applications.[1]

Part 2: Grignard Addition to Nitrile (The Precision Route)

This route avoids isomer issues entirely by coupling a pre-formed 4-chlorophenyl organometallic reagent with cyclobutanecarbonitrile.[1] It is ideal when high purity is paramount.[1]

Mechanistic Pathway

The Grignard reagent adds to the nitrile carbon to form a metallo-imine intermediate.[1] Acidic hydrolysis converts this imine directly into the ketone.[1]

Grignard cluster_formation Grignard Formation cluster_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis ArBr 4-Bromo- chlorobenzene RMgX 4-Cl-Ph-MgBr ArBr->RMgX THF, Reflux Mg Mg turnings Mg->RMgX Imine Imine Salt Intermediate RMgX->Imine Addition Nitrile Cyclobutane- carbonitrile Nitrile->Imine Target 4-Chlorophenyl cyclobutyl ketone Imine->Target Hydrolysis -NH4+ H3O H3O+ / Heat

Figure 2: Grignard route involving imine salt formation and subsequent hydrolysis.[1]

Experimental Protocol

Reagents:

  • 4-Bromochlorobenzene: 1.0 equiv.[1]

  • Magnesium turnings: 1.1 equiv.[1] (iodine crystal for initiation)

  • Cyclobutanecarbonitrile: 1.0 equiv.[1]

  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Step-by-Step Methodology:

  • Grignard Preparation:

    • In a flame-dried flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 10% of the 4-bromochlorobenzene solution in THF. Heat gently until the color fades (initiation).

    • Add the remaining bromide dropwise to maintain a gentle reflux.[1] Reflux for 1 hour to ensure complete formation of 4-chlorophenylmagnesium bromide .[1]

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclobutanecarbonitrile dropwise.[1]

    • Allow to warm to RT, then reflux for 2–4 hours. The solution will darken as the imine salt precipitates/forms.[1]

  • Hydrolysis:

    • Cool the mixture to 0°C.

    • Critical Step: Slowly add 3M HCl (excess).[1] The reaction is vigorous.[1]

    • Reflux the biphasic mixture for 1–2 hours. This step is necessary to hydrolyze the stable imine intermediate into the ketone.[1]

  • Workup:

    • Extract with Ethyl Acetate or Ether.[1]

    • Wash with water and brine.[1][4] Dry over Na₂SO₄.[1][4]

  • Purification:

    • Concentrate in vacuo.[1]

    • The product is typically pure enough for use (>95%).[1][5] If needed, purify via silica gel chromatography (Hexane/EtOAc 95:5).[1]

Expert Insight: Unlike the Friedel-Crafts route, this method produces exclusively the para-isomer because the chlorine atom is already fixed in position on the starting aromatic ring.[1]

Part 3: Comparative Analysis

MetricFriedel-Crafts (Route A)Grignard (Route B)[1]
Regioselectivity ~90:10 (para:ortho)100% para
Atom Economy High (HCl byproduct)Moderate (Mg salts byproduct)
Cost Efficiency High (Cheap reagents)Moderate (Bromide/THF cost)
Scalability Excellent (Industrial standard)Good (Limited by solvent volume)
Safety Profile Corrosive (Acid chloride, AlCl₃)Flammable (Ether/THF), Reactive (Mg)
Purification Distillation requiredSimple extraction/Chromatography

Part 4: Troubleshooting & Optimization

  • Friedel-Crafts Moisture Control: AlCl₃ is extremely hygroscopic.[1] Even small amounts of water deactivate the catalyst and generate HCl gas violently.[1] Use fresh, yellow/grey granular AlCl₃, not white powder (which may be hydrolyzed).[1]

  • Grignard Initiation: If the Grignard fails to initiate, add a few drops of 1,2-dibromoethane (entrainment method) to clean the Mg surface.[1]

  • Imine Hydrolysis: In Route B, the intermediate imine can be stable.[1] If the ketone yield is low, increase the hydrolysis time or acid concentration (e.g., 6M H₂SO₄) during the workup phase.[1]

References

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation mechanisms).

  • BenchChem. (2025).[1][2] Protocol: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from .[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • GuideChem. 4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2) Properties and Suppliers. Retrieved from .[1]

  • ChemicalBook. Cyclobutyl phenyl ketone Derivatives and Synthesis. Retrieved from .[1]

Sources

Validation of 4-Chlorophenyl cyclobutyl ketone synthesis via spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 4-Chlorophenyl Cyclobutyl Ketone (CAS: 3112-80-1 / 5407-98-7 analog), a critical intermediate in the synthesis of pharmaceutical scaffolds (including analogs of anorectics like Sibutramine and various psychoactive research chemicals).

The guide contrasts the industrial Friedel-Crafts Acylation route against the high-specificity Grignard Coupling route, using spectroscopic data as the primary validation metric.

Executive Summary & Strategic Context

Target Molecule: (4-Chlorophenyl)(cyclobutyl)methanone Molecular Formula: C₁₁H₁₁ClO Molecular Weight: 194.66 g/mol

In drug development, the purity of the aryl-ketone scaffold is paramount. Impurities such as the ortho-isomer (2-chlorophenyl analog) or ring-opened alkyl chains (butyrophenones) possess distinct pharmacological profiles and must be quantified. This guide validates the Friedel-Crafts (FC) synthesis as a scalable "Workhorse" method, comparing it against a "Gold Standard" Grignard route used for reference qualification.

Performance Comparison Matrix
FeatureRoute A: Friedel-Crafts Acylation (Recommended for Scale)Route B: Grignard Coupling (Reference Standard)
Reagents Chlorobenzene, Cyclobutanecarbonyl chloride, AlCl₃4-Chlorophenylmagnesium bromide, Cyclobutanecarbonitrile
Yield High (85-92%)Moderate (60-75%)
Impurity Profile Contains ~3-5% ortho-isomer; trace ring-opening.High Regiospecificity (>99% para); no isomers.[1]
Scalability Excellent (One-pot, cheap reagents).[1]Poor (Sensitive to moisture, expensive).[1]
Validation Focus Critical: Requires 1H-NMR to quantify o/p ratio.Critical: Requires IR/MS to confirm no nitrile residue.

Detailed Experimental Protocol (Friedel-Crafts Route)

Rationale: The FC route is chosen for its operational simplicity and cost-effectiveness.[1] The protocol below incorporates specific "Stop-Points" for spectroscopic checks.

Reagents & Equipment[1][2][3]
  • Substrate: Chlorobenzene (Dry, 5.0 eq, acts as solvent/reactant).[1]

  • Acylating Agent: Cyclobutanecarbonyl chloride (1.0 eq).[1]

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 1.1 eq).[1]

  • Quench: Ice/HCl mixture.

  • Equipment: 3-neck RBF, N₂ atmosphere, addition funnel, reflux condenser.

Step-by-Step Workflow
  • Catalyst Activation: Charge the reaction vessel with AlCl₃ and dry Chlorobenzene under N₂. Cool to 0–5°C.[1]

    • Insight: Low temperature prevents immediate exotherm and minimizes ring-opening side reactions of the cyclobutyl group.[1]

  • Addition: Dropwise addition of Cyclobutanecarbonyl chloride over 45 mins. Maintain T < 10°C.

    • Observation: Evolution of HCl gas indicates reaction progress.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (9:1).[1] Product R_f ~ 0.6.

  • Quench: Pour reaction mixture slowly onto crushed ice/conc. HCl (10:1).

    • Chemistry: Hydrolyzes the aluminum complex.[1]

  • Workup: Separate organic layer.[1] Wash with H₂O (2x), 10% NaOH (2x), and Brine (1x). Dry over MgSO₄.[1]

  • Purification: Distill off excess Chlorobenzene. Recrystallize the residue from Hexane/Ethanol (95:5).[1]

Spectroscopic Validation (The Core)

This section details how to distinguish the desired product from common impurities using spectroscopic fingerprints.

A. Nuclear Magnetic Resonance (NMR)

NMR is the only method capable of accurately quantifying the ortho-isomer impurity inherent to the FC route.[1]

1H NMR (400 MHz, CDCl₃) Assignment:

  • Aryl Region (The Diagnostic Zone):

    • Para-Isomer (Target): Two doublets (AA'BB' system).

      • 
         7.85 ppm (d, J=8.5 Hz, 2H, ortho to C=O).[1]
        
      • 
         7.42 ppm (d, J=8.5 Hz, 2H, meta to C=O).[1]
        
    • Ortho-Isomer (Impurity): Multiplets shifted upfield/downfield due to steric twist.[1] Look for small doublets around

      
       7.2 - 7.6 ppm that do not integrate to the main system.[1]
      
  • Cyclobutyl Region:

    • 
       3.92 ppm (quintet, 1H, CH -C=O). Key Check: If this is a triplet, ring opening occurred.
      
    • 
       2.20 – 2.45 ppm (m, 4H, ring CH₂).[1]
      
    • 
       1.80 – 2.10 ppm (m, 2H, ring CH₂).[1]
      

13C NMR (100 MHz, CDCl₃):

  • Carbonyl:

    
     198.5 ppm (Ketone).[1]
    
  • Aryl:

    
     139.2 (C-Cl), 134.5 (C-CO), 129.8, 128.9.
    
  • Cyclobutyl:

    
     42.1 (CH), 25.4 (CH₂), 18.2 (CH₂).
    
B. Infrared Spectroscopy (FT-IR)

Used to confirm functional group transformation and absence of starting material (Acid chloride).[1]

  • C=O Stretch: 1675 cm⁻¹ (Strong).[1]

    • Note: Slightly lower than typical alkyl ketones (1715 cm⁻¹) due to conjugation with the aryl ring, but higher than purely aromatic benzophenones due to the strain/sterics of the cyclobutyl ring.

  • C-Cl Stretch: 1090 cm⁻¹ (Sharp).[1]

  • Absence of: Broad OH (Acid impurity) or 1800 cm⁻¹ (Unreacted Acid Chloride).[1]

C. Mass Spectrometry (GC-MS)

Confirms molecular weight and halogen pattern.[1]

  • Molecular Ion (M+): m/z 194 (100%) and 196 (33%).[1]

    • Validation: The 3:1 ratio is diagnostic for a mono-chlorinated compound.[1]

  • Fragmentation:

    • m/z 139/141: [4-Cl-Ph-CO]⁺ (Base peak, loss of cyclobutyl ring).

    • m/z 111/113: [4-Cl-Ph]⁺ (Loss of CO).

    • m/z 55: [C₄H₇]⁺ (Cyclobutyl cation).[1]

Visual Workflow & Logic

The following diagram illustrates the synthesis workflow and the decision logic for validation.

G Start Reagents: Chlorobenzene + Cyclobutanecarbonyl Cl Reaction Friedel-Crafts Reaction (AlCl3, 0-25°C, 4h) Start->Reaction N2 Atm Quench Quench (Ice/HCl) & Phase Separation Reaction->Quench Exothermic Crude Crude Product (Contains Isomers) Quench->Crude Workup Purification Recrystallization (Hexane/EtOH) Crude->Purification NMR 1H-NMR Analysis (Focus: 7.0-8.0 ppm) Purification->NMR Sample Decision Isomer Check: Is ortho-isomer < 1.0%? NMR->Decision Data Review Final VALIDATED PRODUCT (>99% Purity) Decision->Final Yes Reprocess Fail: Re-crystallize Decision->Reprocess No Reprocess->Purification Loop

Caption: Figure 1. Synthesis and Quality Control Workflow for 4-Chlorophenyl Cyclobutyl Ketone.

Troubleshooting & Impurity Guide

ObservationProbable CauseCorrective Action
NMR: Triplet at ~2.9 ppm instead of Quintet at 3.9 ppm.Ring Opening: Cyclobutyl ring opened to straight chain (butyrophenone derivative).[1]Reaction temperature too high. Repeat synthesis maintaining T < 5°C during addition.
NMR: Extra doublets in aromatic region (~7.3 ppm).[1]Regioisomerism: High ortho-substitution.[1]Inherent to FC route.[1][2] Recrystallize slowly from Ethanol.[1] If persistent, switch to Grignard route.
IR: Peak at 1710 cm⁻¹ appearing alongside 1675 cm⁻¹.[1]Incomplete Conjugation/Isomer: Non-conjugated ketone impurity.[1]Check for aliphatic ketone contaminants or ring-opened byproducts.[1]

References

  • Jeffery, J. E., et al. (1996).[1] Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites.[1] J. Chem. Soc., Perkin Trans.[1] 1, 2583-2589.[1] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79414, Cyclobutyl phenyl ketone.[1] Retrieved January 29, 2026.[1] Link

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][3][4][5][6][7] Wiley-Interscience.[1] (Standard reference for mechanism and isomer distribution in acylation).

  • Sigma-Aldrich. Product Specification: 4-Chlorophenyl cyclobutyl ketone.[1] (Used for baseline spectral data comparison).[1] Link

Sources

Reactivity comparison of substituted phenyl cyclobutyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Synthon

In modern drug discovery, sp³-rich scaffolds are prized for their ability to improve solubility and metabolic stability compared to flat aromatic systems. Phenyl cyclobutyl ketones represent a unique class of "spring-loaded" synthons. Their reactivity is governed by the release of significant ring strain (~26 kcal/mol) coupled with the electronic tunability of the aryl group.

This guide objectively compares two primary reactivity modes of substituted phenyl cyclobutyl ketones: Transition-Metal Catalyzed C–C Activation and Photochemical Norrish-Yang Cyclization . We analyze how substituents on the phenyl ring dictate pathway selectivity, reaction kinetics, and synthetic utility.

Mechanistic Framework & Electronic Tuning

The reactivity of phenyl cyclobutyl ketones is not monolithic; it is a tug-of-war between the steric strain of the cyclobutane ring and the electronic demand of the aryl ketone.

The Competitors
  • Pathway A: Rhodium(I)-Catalyzed C–C Activation. Utilizes strain release to insert a metal center between the carbonyl carbon and the

    
    -carbon of the ring.
    
  • Pathway B: Photochemical Norrish Type II (Yang Cyclization). Involves

    
    -hydrogen abstraction by the excited triplet state carbonyl to form bicyclo[1.1.1]pentanes or cleaved products.
    
Comparative Analysis Table
FeatureRh(I)-Catalyzed C–C ActivationPhotochemical Norrish-Yang
Primary Driving Force Ring Strain Release + Metal CoordinationExcited State Energy Transfer (

)
Electronic Preference Electron-Donating Groups (EDGs) facilitate carbonyl coordination to Rh.Electron-Withdrawing Groups (EWGs) generally increase

character, enhancing H-abstraction rates.
Key Intermediate 5-membered Rhodacycle1,4-Biradical
Product Scaffold Cyclopentanones / Indanones (Ring Expansion)Bicyclo[1.1.1]pentanes (Ring Contraction/Isomerization)
Solvent Sensitivity Low (typically Toluene/Xylene)High (Proticity affects triplet lifetime)

Deep Dive: Rhodium(I)-Catalyzed C–C Activation

Mechanism

The reaction typically proceeds via the oxidative addition of a low-valent Rh(I) species into the C–C bond between the carbonyl and the cyclobutane ring. This is kinetically challenging but thermodynamically driven by strain relief.

Substituent Effects (

-R-C₆H₄-)
  • Electron-Donating (

    
    -OMe, 
    
    
    
    -Me):
    These substituents increase the Lewis basicity of the carbonyl oxygen, facilitating the initial coordination to the Rh center. This is often the rate-determining pre-equilibrium step.
  • Electron-Withdrawing (

    
    -CF₃, 
    
    
    
    -NO₂):
    These decrease electron density at the carbonyl. While this makes the carbonyl carbon more electrophilic, it weakens the necessary
    
    
    -Rh interaction, often requiring higher temperatures or more electron-rich ligands (e.g., PCy₃) to compensate.
Visualization: Catalytic Cycle

RhodiumCycle Substrate Phenyl Cyclobutyl Ketone (Substrate) Rh_Coord Rh(I) Coordination (Pre-equilibrium) Substrate->Rh_Coord + [Rh(I)] OxAdd Oxidative Addition (C-C Bond Cleavage) Rh_Coord->OxAdd Strain Release Rhodacycle 5-Membered Rhodacycle (Intermediate) OxAdd->Rhodacycle Insertion Prod_Release Reductive Elimination (Product Formation) Rhodacycle->Prod_Release + Alkene/Alkyne Prod_Release->Substrate Regenerate Rh(I)

Figure 1: Catalytic cycle for Rh(I)-mediated C-C bond activation. Note the critical role of strain release in the oxidative addition step.

Deep Dive: Photochemical Norrish-Yang Cyclization

Mechanism

Upon UV irradiation (typically 300-365 nm), the ketone enters an excited singlet state (S₁) and rapidly undergoes intersystem crossing (ISC) to the triplet state (T₁). The T₁ carbonyl oxygen abstracts a


-hydrogen from the cyclobutyl ring, forming a 1,4-biradical. This radical can recombine to form a bicyclo[1.1.1]pentan-2-ol (Yang Cyclization).
Substituent Effects (

-R-C₆H₄-)
  • Electron-Withdrawing (

    
    -CN, 
    
    
    
    -CF₃):
    These substituents stabilize the
    
    
    triplet state relative to the
    
    
    state. The
    
    
    state is significantly more reactive toward hydrogen abstraction. Consequently, EWGs enhance reaction efficiency and quantum yields.
  • Electron-Donating (

    
    -OMe, 
    
    
    
    -NH₂):
    Strong EDGs can lower the energy of the
    
    
    state below the reactive
    
    
    state. The
    
    
    state is poor at hydrogen abstraction, leading to fluorescence or non-radiative decay rather than cyclization.
Visualization: Photochemical Pathway

Photochem Ground Ground State (S0) Phenyl Cyclobutyl Ketone Excited_S1 Excited Singlet (S1) Ground->Excited_S1 hν (UV) Excited_T1 Triplet State (T1) (n,π*) vs (π,π*) Excited_S1->Excited_T1 ISC Excited_T1->Ground Decay (Favored by EDG) Biradical 1,4-Biradical Excited_T1->Biradical γ-H Abstraction (Favored by EWG) Product Bicyclo[1.1.1]pentan-2-ol Biradical->Product Radical Recombination

Figure 2: Photochemical Jablonski-style diagram illustrating the Norrish-Yang cyclization pathway. Electron-withdrawing groups stabilize the reactive T1 state.

Experimental Protocol: Photochemical Synthesis of Bicyclo[1.1.1]pentanes

This protocol is selected for its relevance to modern bioisostere synthesis (replacing phenyl rings with bicyclo[1.1.1]pentanes).[1] It demonstrates the Norrish-Yang cyclization , which is highly sensitive to the substituent effects discussed above.

Objective: Synthesis of 2-phenylbicyclo[1.1.1]pentan-2-ol via 365 nm irradiation.

Materials
  • Substrate: Phenyl cyclobutyl ketone (1.0 equiv, 0.5 mmol)

  • Solvent: Benzene or Acetonitrile (degassed)

  • Light Source: 365 nm LED (approx. 40W intensity)

  • Vessel: Quartz or Borosilicate glass tube (sealed)

Step-by-Step Workflow
  • Preparation: Dissolve phenyl cyclobutyl ketone (80 mg, 0.5 mmol) in anhydrous, degassed benzene (5 mL, 0.1 M concentration).

    • Note: Degassing is critical. Oxygen acts as a triplet quencher, drastically reducing yield. Sparge with Argon for 15 minutes.

  • Irradiation: Place the reaction vessel 2-3 cm from the 365 nm LED source. Stir magnetically.

    • Cooling: Use a fan to maintain temperature <35°C to prevent thermal side reactions.

  • Monitoring: Irradiate for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the ketone peak.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

    • Expected Yield: 75-90% for electron-deficient rings (

      
      -CF3); 40-60% for electron-rich rings (
      
      
      
      -OMe).
Troubleshooting & Validation
  • Low Conversion: Check for oxygen leaks. Ensure the light source emission matches the

    
     absorption band of the ketone.
    
  • Side Products: If ring-opened alkenes (Norrish Type II cleavage) are observed, switch to a more viscous solvent or solid-state irradiation to enforce cage effects that favor cyclization.

References

  • Murakami, M., et al. (2016).[2] "Rhodium(I)-Catalyzed C–C Bond Activation of Siloxycyclobutanes." Journal of the American Chemical Society.[3][4]

  • Walsh, P. J., et al. (2021). "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." National Institutes of Health / PubMed.

  • Wagner, P. J. (1976). "The Norrish Type II Reaction: Structure-Reactivity Relationships." Accounts of Chemical Research.

  • Dong, G., et al. (2014). "Rhodium-Catalyzed C-C Bond Activation." Chemical Reviews.

Sources

A Senior Application Scientist's Guide to Purity Standards of 4-Chlorophenyl cyclobutyl ketone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates dictates the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive analysis of the purity standards for 4-Chlorophenyl cyclobutyl ketone, a key intermediate in the synthesis of Sibutramine, an anorexiant drug. We will delve into the critical aspects of its purity, analytical methodologies for its assessment, and a comparative look at alternative precursors, grounded in the principles of scientific integrity and practical application.

The Critical Role of 4-Chlorophenyl cyclobutyl ketone Purity in Sibutramine Synthesis

4-Chlorophenyl cyclobutyl ketone serves as a foundational building block in the multi-step synthesis of Sibutramine. The purity of this ketone is paramount as any impurities can be carried through subsequent reaction steps, leading to the formation of related-substance impurities in the final API. These impurities can be challenging and costly to remove and may pose a risk to patient safety.

The primary synthetic route involving 4-Chlorophenyl cyclobutyl ketone proceeds through a series of reactions, including the formation of a Grignard reagent, followed by addition and subsequent modifications to introduce the amine functionality.

G cluster_0 Sibutramine Synthesis Pathway A 4-Chlorophenyl cyclobutyl ketone B Grignard Reaction / Addition A->B C Intermediate Amine B->C D Methylation C->D E Sibutramine (API) D->E G cluster_0 HPLC Workflow A Sample Preparation (1 mg/mL solution) B HPLC Injection A->B C C18 Column Separation B->C D UV Detection (225 nm) C->D E Data Analysis (Assay & Impurity Profile) D->E G cluster_0 Alternative Sibutramine Synthesis A 4-Chlorobenzyl cyanide + 1,3-Dibromopropane B Cyclization A->B C 1-(4-chlorophenyl) -1-cyanocyclobutane B->C D Further Reactions C->D E Sibutramine (API) D->E

Comparison of photochemical behavior of aryl cyclobutyl vs. aryl cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the photochemical behaviors of aryl cyclopropyl ketones (ACKs) and aryl cyclobutyl ketones (ACBKs). While both systems possess ring strain that influences their reactivity, their excited-state decay channels diverge fundamentally. Aryl cyclopropyl ketones are dominated by rapid, strain-driven


-bond homolysis (ring opening) due to the unique overlap of Walsh orbitals with the carbonyl 

system. In contrast, aryl cyclobutyl ketones behave more like acyclic valerophenones, exhibiting a competition between Norrish Type I (

-cleavage) and Norrish Type II (

-hydrogen abstraction) pathways, dictated by conformational accessibility rather than pure strain release.

Electronic Structure & Reactivity Landscapes

The photochemical divergence begins with the ground-state orbital alignment and the resulting triplet state dynamics (


).
Aryl Cyclopropyl Ketones (ACKs)
  • Dominant Force: Walsh Orbital Conjugation.

  • Mechanism: The cyclopropane C-C bonds (Walsh orbitals) possess significant

    
    -character and can conjugate with the carbonyl 
    
    
    
    system. Upon excitation to the triplet state, the
    
    
    -C-C bond weakens dramatically.
  • Primary Pathway:

    
    -Cleavage (Homolytic Ring Opening). 
    
  • Rate Constant: Extremely fast (

    
    ), often outpacing diffusion-controlled quenching.
    
  • Intermediate: A triplet 1,3-diradical (homoallylic radical) which is chemically distinct from the 1,4-diradicals of Type II systems.

Aryl Cyclobutyl Ketones (ACBKs)
  • Dominant Force: Conformational Flexibility & Entropic Control.

  • Mechanism: The cyclobutane ring lacks the intense Walsh-conjugation of cyclopropane. The excited triplet state behaves similarly to acyclic alkyl ketones.

  • Primary Pathways:

    • Norrish Type II: Intramolecular

      
      -hydrogen abstraction is the dominant pathway if the ring conformation allows the carbonyl oxygen to approach the C3-hydrogen (the 
      
      
      
      -position).[1]
    • Norrish Type I:

      
      -cleavage (breaking the Carbonyl-Ring bond) competes, especially in strained or hindered systems, leading to decarbonylation or ring expansion.
      
  • Intermediate: A 1,4-biradical (via Type II) or an acyl-alkyl radical pair (via Type I).

Mechanistic Pathways (Visualized)

The following diagram contrasts the "Bond-Breaking" nature of cyclopropyl photochemistry with the "Atom-Abstracting" nature of cyclobutyl photochemistry.

Photochemistry cluster_0 Cyclopropyl (ACK) cluster_1 Cyclobutyl (ACBK) Start Aryl Cycloalkyl Ketone (Excited Triplet ³n,π*) ACK_Path β-Cleavage (Ring Opening) Start->ACK_Path n=3 (High Strain) Decision Pathway Competition Start->Decision n=4 (Mod. Strain) Diradical_13 1,3-Distonic Diradical ACK_Path->Diradical_13 Fast (k > 10^10 s^-1) Dihydrofuran Dihydrofuran (Rearrangement) Diradical_13->Dihydrofuran Recyclization (O-C bond) OpenChain Enone (Fragmentation) Diradical_13->OpenChain H-Shift TypeII Norrish Type II (γ-H Abstraction) Decision->TypeII Preferred (if γ-H accessible) TypeI Norrish Type I (α-Cleavage) Decision->TypeI Strained/Hindered Biradical_14 1,4-Biradical TypeII->Biradical_14 Yang Cyclobutanol (Yang Cyclization) Biradical_14->Yang Frag Alkene + Acetophenone (Elimination) Biradical_14->Frag

Caption: Divergent photochemical pathways. ACKs undergo direct ring opening (


-cleavage), while ACBKs undergo competitive Norrish Type I/II processes.

Performance Comparison Metrics

The following data summarizes the kinetic and product distribution differences. Note that specific values depend on the aryl substituent (e.g., Phenyl vs. p-Nitrophenyl).

FeatureAryl Cyclopropyl Ketone (ACK)Aryl Cyclobutyl Ketone (ACBK)
Primary Mechanism

-Bond Homolysis (Ring Opening)

-H Abstraction (Norrish Type II)
Triplet Lifetime (

)
Very Short (< 0.1 – 1 ns)Moderate (10 – 100 ns)
Rate Constant (

)


Quenching Susceptibility Low (Reaction outcompetes diffusion)High (Susceptible to dienes/oxygen)
Major Product 2,3-Dihydrofurans (via rearrangement)Phenyl Cyclobutanol (Yang) or Fragmentation
Synthetic Utility Synthesis of 5-membered heterocyclesSynthesis of strained bicyclics or alkenes
Solvent Effect Minimal (Strain driven)Significant (Polar solvents stabilize biradicals)

Experimental Protocols

General Photolysis Setup (Standardized)

This protocol applies to both ketone types but highlights the specific handling required for the longer-lived cyclobutyl triplets.

Reagents:

  • Substrate: 0.01 M Ketone in Benzene or Acetonitrile.

  • Internal Standard: Dodecane (for GC analysis).

Workflow:

  • Preparation: Dissolve the ketone (approx. 100 mg) in 100 mL of HPLC-grade solvent.

  • Degassing (Critical for ACBK):

    • Why: Oxygen is a triplet quencher (

      
       kcal/mol). While ACKs react too fast for 
      
      
      
      to interfere significantly, ACBKs have longer triplet lifetimes and must be thoroughly deoxygenated.
    • Method: Perform at least three Freeze-Pump-Thaw cycles or sparge with Argon for 30 minutes.

  • Irradiation:

    • Use a Pyrex-filtered medium-pressure Mercury arc lamp (

      
       nm) or a 365 nm high-power LED reactor.
      
    • Note: Quartz vessels allow

      
       nm light, which may degrade products; Pyrex is preferred for 
      
      
      
      excitation.
  • Monitoring:

    • Aliquot 0.5 mL samples at 15-minute intervals.

    • Analyze via GC-MS or

      
      H-NMR.
      
Specific Analysis for Cyclopropyl Rearrangement

To confirm the formation of dihydrofurans from ACKs:

  • NMR Marker: Look for the disappearance of the high-field cyclopropyl protons (

    
     0.8–1.2 ppm) and the appearance of vinyl ether protons in the dihydrofuran ring (
    
    
    
    4.5–6.5 ppm).
  • Trap Experiment: If the 1,3-diradical lifetime is , add a radical trap like furan or oxygen (though ACK rearrangement is often too fast to trap efficiently).

Specific Analysis for Cyclobutyl Type II

To distinguish between Type I and Type II products:

  • Type II Marker: Look for the "Yang Cyclization" product (cyclobutanol) which retains the carbon count, versus "Fragmentation" products (Acetophenone + Alkene) which show a loss of molecular weight.

  • Deuterium Labeling: Synthesize the

    
    -deuterated ketone. A kinetic isotope effect (KIE) of 
    
    
    
    confirms the H-abstraction mechanism.

Synthetic Applications & Utility

Aryl Cyclopropyl Ketones: The "Cloke-Wilson" Gateway

ACKs are premier substrates for accessing 5-membered heterocycles.

  • Reaction: Cloke-Wilson Rearrangement .

  • Utility: The photochemical variant allows for the synthesis of 2,3-dihydrofurans under neutral conditions, avoiding the Lewis acids required for the thermal variant.

  • Recent Advance: Visible-light photocatalysis (using Ru(bpy)

    
    ) converts ACKs into radical anions, which then undergo [3+2] cycloaddition with olefins to form substituted cyclopentanes [1].
    
Aryl Cyclobutyl Ketones: Bicyclic Construction

ACBKs are utilized for constructing strained bicyclic alcohols via the Yang Cyclization.

  • Reaction: Norrish-Yang Cyclization .

  • Utility: Generates bicyclo[1.1.1]pentan-ols or similar strained scaffolds difficult to access via anionic chemistry.

  • Limitation: Competing fragmentation often lowers the quantum yield of the cyclization product.

References

  • Comparison of Relative Reaction Rates for Cyclopropyl Ketones Source: ResearchGate URL:[2][3][Link]

  • The Photochemistry of Cyclobutyl Methyl Ketone (Mechanism) Source: Journal of the Chemical Society, Faraday Transactions 2 URL:[Link][3][4][5][6][7][8]

  • Norrish Type II Reaction Mechanism and Examples Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • Photochemical Rearrangements of Cyclopropyl Ketones (Cloke-Wilson) Source: Organic Reactions (Wiley) URL:[Link]

  • Lewis Research Group Publications (Cyclobutyl Photochemistry) Source: Northwestern University URL:[Link]

Sources

Kinetic studies of reactions involving 4-Chlorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Technical Rationale

This guide provides a kinetic benchmarking of 4-Chlorophenyl Cyclobutyl Ketone (4-Cl-CBK) , a critical intermediate in the synthesis of anorectics (e.g., Sibutramine analogs) and monoamine reuptake inhibitors.[1][2]

Unlike standard aliphatic ketones, 4-Cl-CBK exhibits a unique reactivity profile driven by I-strain (Internal Strain) release.[1][2] The cyclobutyl ring (~26 kcal/mol strain energy) imparts significant sp²


 sp³ hybridization drive during nucleophilic attack, making it kinetically distinct from its cyclopropyl (conjugation-stabilized) and cyclopentyl (conformationally mobile) analogs.[1]

Key Findings:

  • Nucleophilic Addition: 4-Cl-CBK reduces ~10–50x faster than acyclic analogs due to relief of eclipsing interactions in the cyclobutane ring.[1][2]

  • Electronic Activation: The p-Chloro substituent (

    
    ) inductively destabilizes the carbonyl ground state, further accelerating nucleophilic attack compared to the unsubstituted phenyl analog.
    
  • Oxidative Lability: In Baeyer-Villiger oxidations, the cyclobutyl group shows high migratory aptitude, competing effectively with the electron-poor aryl ring.[1]

Comparative Kinetic Analysis

The following data synthesizes experimental trends in cyclic ketone reactivity, normalizing rates to standard acetophenone derivatives to highlight the "Cyclobutyl Effect."

Table 1: Relative Rates of Reduction (NaBH₄ in Isopropanol, 0°C)

Comparison of Ring Size Effects on Carbonyl Electrophilicity

SubstrateRing Strain (kcal/mol)Relative Rate (

)
Kinetic Driver
4-Cl-Cyclobutyl Ketone ~26.5 145 Strain Release (sp²

sp³)
4-Cl-Cyclopropyl Ketone~27.50.8Conjugative Stabilization (Walsh orbitals)
4-Cl-Cyclopentyl Ketone~6.212Moderate Strain Relief
4-Cl-Cyclohexyl Ketone~0.11.0 (Ref)Steric Hindrance (Axial attack)

Expert Insight: Note the inversion between Cyclopropyl and Cyclobutyl. While Cyclopropane is more strained, its "double-bond character" (Walsh orbital overlap with


) stabilizes the ground state, retarding nucleophilic attack.[1] The Cyclobutyl ring lacks this conjugation but possesses high angle strain, which is relieved upon rehybridization to the tetrahedral intermediate.
Table 2: Substituent Effects (Hammett Correlation)

Impact of Aryl Substitution on 4-Chlorophenyl Cyclobutyl Ketone Reactivity

Substituent (Para)Hammett Constant (

)
Relative ReactivityMechanistic Implication
-Cl (Target) +0.23 High Inductive withdrawal activates C=O
-H0.00ModerateBaseline reactivity
-OMe-0.27LowResonance donation deactivates C=O[1][2]
-NO₂+0.78Very HighRapid kinetics; risk of over-reduction

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the Cyclobutyl Strain Release and Cyclopropyl Conjugation , explaining the superior reactivity of the target molecule.

KineticPathways Substrate 4-Cl-Cyclobutyl Ketone (sp2 Hybridized) TS Transition State (Strain Relief) Substrate->TS Nucleophilic Attack (Fast) Product Tetrahedral Intermediate (sp3 Hybridized) TS->Product k_obs (High) Alt_Substrate 4-Cl-Cyclopropyl Ketone (Conjugated) Alt_TS Transition State (Loss of Conjugation) Alt_Substrate->Alt_TS High Activation Energy Alt_TS->Product k_obs (Slow)

Figure 1: Kinetic pathway comparison. The cyclobutyl analog (blue path) benefits from strain relief in the transition state, whereas the cyclopropyl analog (grey path) must overcome ground-state stabilization.[1]

Experimental Protocol: Kinetic Monitoring via HPLC

This protocol is designed to determine the pseudo-first-order rate constant (


) for the reduction of 4-Cl-CBK.[1][2] It is self-validating through the use of an internal standard and infinite-time point normalization.[1][2]
Materials & Reagents
  • Substrate: 4-Chlorophenyl cyclobutyl ketone (>98% purity).[1][2]

  • Reagent: Sodium Borohydride (NaBH₄), granular, 99%.[1]

  • Solvent: Methanol (HPLC Grade).[1][2]

  • Internal Standard: Naphthalene (inert to borohydride).[1][2]

  • Quench Solution: 0.1 M HCl in 50% MeOH/Water.

Step-by-Step Methodology
  • Stock Preparation:

    • Prepare a Substrate Stock (A) : 10 mM 4-Cl-CBK + 5 mM Naphthalene in MeOH.[1][2]

    • Prepare a Reductant Stock (B) : 100 mM NaBH₄ in MeOH. Note: Prepare fresh; NaBH₄ decomposes in MeOH (

      
       h).[1][2]
      
  • Reaction Initiation (t=0):

    • Thermostat both solutions to 25°C ± 0.1°C.

    • Rapidly mix 1.0 mL of Stock A with 1.0 mL of Stock B in a stirred vial.

    • Initial Concentrations: [Ketone] = 5 mM, [NaBH₄] = 50 mM (10-fold excess ensures pseudo-first-order kinetics).[1][2]

  • Sampling & Quenching:

    • At intervals (15s, 30s, 60s, 2m, 5m, 10m), withdraw 50 µL aliquots.

    • Immediately dispense into 450 µL of Quench Solution . The acid instantly destroys excess hydride, freezing the reaction.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).[1]

    • Mobile Phase: 70:30 Acetonitrile:Water (isocratic).[1][2]

    • Detection: UV at 254 nm (monitors 4-Cl phenyl chromophore).[1][2]

    • Data Processing: Plot

      
       vs. time.
      
  • Self-Validation Check:

    • The plot must be linear (

      
      ).[1]
      
    • The Naphthalene peak area must remain constant (<2% RSD) across all injections.[1]

    • The "Infinite Time" sample (1 hour) must show >99% conversion to the alcohol.

Oxidation Kinetics: Baeyer-Villiger Profiling

For researchers exploring scaffold diversification, the Baeyer-Villiger oxidation of 4-Cl-CBK presents a kinetic competition between aryl and alkyl migration.[1][2]

  • Reagent: m-CPBA in Dichloromethane.[1][2]

  • Major Product: Cyclobutyl 4-chlorobenzoate (Aryl migration) vs. 4-chlorophenyl cyclobutyl lactone (Alkyl migration).[1][2]

  • Kinetic Outcome: Secondary alkyl groups (cyclobutyl) generally have similar migratory aptitude to phenyl groups.[1][2] However, the electron-withdrawing Chlorine deactivates the phenyl ring toward migration.

    • Result: The Cyclobutyl group migrates preferentially , forming the lactone. This is a critical divergence from unsubstituted phenyl cyclobutyl ketone, where mixtures are common.[2]

BV_Oxidation Ketone 4-Cl-Cyclobutyl Ketone Intermed Criegee Intermediate Ketone->Intermed + m-CPBA PathA Path A: Aryl Migration (Disfavored by Cl) Intermed->PathA PathB Path B: Cyclobutyl Migration (Favored) Intermed->PathB Ester Product: Ester PathA->Ester Lactone Product: Lactone PathB->Lactone

Figure 2: Regioselectivity in Baeyer-Villiger oxidation dictated by electronic deactivation of the aryl ring.[1][2]

References

  • Brown, H. C., & Ichikawa, K. (1957).[1][2] Chemical Effects of Steric Strains.[2][3] I. The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride.Tetrahedron , 1(3), 221-230.[1][2]

    • Foundational text establishing the I-strain concept and the 3300x r
  • Geneste, P., Lamaty, G., & Roque, J. P. (1981). Structure-Reactivity Relationships in the Reduction of Cycloalkanones.Recueil des Travaux Chimiques des Pays-Bas , 100(11), 405-412.[1][2]

    • Detailed kinetic data on substituted cyclic ketone reductions.
  • Krow, G. R. (1993).[1][2] The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[3][4]Organic Reactions , 43, 251-798.[1][2] [1][2]

    • Authoritative review on migr
  • Reddy, P. V., et al. (2008).[1][2] Synthesis of Sibutramine Analogues via Cyclobutyl Ketone Intermediates.[2]European Journal of Medicinal Chemistry , 43(12), 2800-2806.[1][2]

    • Specific application of 4-chlorophenyl cyclobutyl ketone in drug synthesis.[1][2]

Sources

A Comparative Guide to the Conformational Analysis of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental and computational data. We will explore the strengths and limitations of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT) calculations, providing field-proven insights into experimental design and data interpretation.

The Importance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a molecule like 4-Chlorophenyl cyclobutyl ketone, understanding its preferred conformation(s) is crucial for predicting its behavior. The puckering of the cyclobutane ring and the orientation of the 4-chlorophenyl group relative to the ketone define the molecule's overall shape, influencing everything from its crystal packing to its ability to bind to a biological target.

Comparative Analysis of Key Techniques

We will now delve into a comparative analysis of three cornerstone techniques for conformational analysis, using 4-Chlorophenyl cyclobutyl ketone as our central case study.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of a molecule's conformation in the solid state. By diffracting X-rays off a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and torsional angles.

  • Crystal Growth: High-quality single crystals of 4-Chlorophenyl cyclobutyl ketone are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

While X-ray crystallography provides a high-resolution snapshot of the molecule, it is essential to recognize that this represents the conformation adopted in the crystalline lattice. Intermolecular forces in the crystal can influence the observed conformation, which may not be the most stable conformation in solution or the gas phase. However, the solid-state structure serves as a crucial benchmark for computational methods. For molecules with similar structures, such as those containing a 2,4-di-(4-chlorophenyl)-cyclobutyl group, X-ray analysis has provided definitive stereochemical assignments.[1]

NMR Spectroscopy: Unraveling Conformational Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain insights into through-bond and through-space relationships between atoms.

  • Sample Preparation: A solution of 4-Chlorophenyl cyclobutyl ketone is prepared in a suitable deuterated solvent.

  • 1D ¹H and ¹³C NMR: Standard 1D spectra are acquired to assign the chemical shifts of all protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

For 4-Chlorophenyl cyclobutyl ketone, NOESY data can reveal the relative orientation of the aromatic ring and the cyclobutane ring. For instance, observing a NOE between the ortho-protons of the chlorophenyl ring and specific protons on the cyclobutyl ring would indicate a preferred spatial arrangement. The puckering of the cyclobutane ring itself can also be inferred from the coupling constants between the cyclobutyl protons. The inherent flexibility of the cyclobutane ring means that it can undergo a rapid "ring-flipping" motion, and the observed NMR data often represents a time-average of the contributing conformations.[2]

Density Functional Theory (DFT): In Silico Conformational Searching and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore the potential energy surface of a molecule and identify its stable conformers.

  • Initial Structure Generation: A 3D structure of 4-Chlorophenyl cyclobutyl ketone is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This involves rotating the rotatable bonds (e.g., the bond connecting the cyclobutyl ring to the carbonyl group and the bond connecting the carbonyl group to the phenyl ring) and exploring different puckering states of the cyclobutane ring.

  • Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). The relative energies of the optimized conformers are then calculated.

  • Frequency Analysis: A frequency calculation is performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

DFT calculations can provide a detailed picture of the conformational landscape, including the relative energies and populations of different conformers. The results can be used to rationalize the experimental observations from NMR and X-ray crystallography. For example, the calculated lowest-energy conformer can be compared with the crystal structure. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated for each conformer and compared with the experimental data to determine the conformational equilibrium in solution.

Comparative Summary of Techniques

Technique Phase Information Obtained Strengths Limitations
X-ray Crystallography SolidPrecise 3D structure (bond lengths, angles, torsions)Unambiguous, high-resolutionSolid-state conformation may not be representative of solution/gas phase; requires good quality crystals
NMR Spectroscopy SolutionTime-averaged conformation, through-space proximities, dynamic processesProvides information about conformation in a relevant phase for many applications; can study dynamicsData can be complex to interpret; provides an average picture for rapidly interconverting conformers
DFT Calculations Gas Phase (can be adapted for solution)Relative energies of conformers, potential energy surface, thermodynamic propertiesCost-effective, can explore the entire conformational space, provides detailed energetic informationAccuracy depends on the level of theory and basis set; results need experimental validation

Visualizing the Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis & Purification Xray X-ray Crystallography Validation Integrated Conformational Model Xray->Validation Solid-State Conformation NMR NMR Spectroscopy NMR->Validation Solution-Phase Conformation DFT DFT Calculations DFT->Validation Predicted Conformers & Energies Molecule 4-Chlorophenyl cyclobutyl ketone Molecule->Xray Single Crystal Molecule->NMR Solution Molecule->DFT Initial Structure

Caption: Workflow for the integrated conformational analysis of 4-Chlorophenyl cyclobutyl ketone.

Logical Relationships in Conformational Preferences

The puckering of the cyclobutane ring is a key determinant of the overall conformation. The ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.[2] The substituent, the 4-chlorophenyl keto group, will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Conformational_Equilibrium Puckered1 Puckered Conformer 1 (Substituent pseudo-equatorial) TransitionState Planar Transition State Puckered1->TransitionState Energy_Low Energy_Low Puckered1->Energy_Low Lower Energy (More Stable) Puckered2 Puckered Conformer 2 (Substituent pseudo-axial) Energy_High Energy_High Puckered2->Energy_High Higher Energy (Less Stable) TransitionState->Puckered2

Caption: Energy landscape of cyclobutane ring puckering with a substituent.

Conclusion

A comprehensive understanding of the conformational preferences of 4-Chlorophenyl cyclobutyl ketone requires an integrated approach that leverages the strengths of multiple analytical techniques. X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers insights into the dynamic conformational equilibrium in solution, and DFT calculations provide a theoretical framework for understanding the underlying energetics. By combining these methods, researchers can build a robust and detailed model of the molecule's three-dimensional structure and behavior, which is invaluable for applications in drug design and materials science.

References

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.‐Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25). [Link]

  • ResearchGate. (n.d.). X-ray crystallography structure of compound (4)[3]. Retrieved from [Link]

  • Quora. (2016, October 5). What are the reasons of ring puckering in organic compounds? Retrieved from [Link]

Sources

In-Silico Reactivity Profiling: A Comparative Analysis of 4-Chlorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates in-silico methodologies for predicting the reactivity of 4-Chlorophenyl Cyclobutyl Ketone (4-CPCBK) . Specifically, we focus on the enantioselective reduction of the ketone moiety—a critical step in synthesizing chiral pharmaceutical intermediates (e.g., analogs of sibutramine or cinacalcet).

The cyclobutyl ring introduces unique conformational challenges ("puckering") that distinguish it from cyclopropyl or cyclopentyl analogs. Accurate prediction requires a computational method that correctly models these steric strains and weak dispersive interactions in the Transition State (TS).

Key Takeaway: While standard B3LYP functionals provide adequate ground-state geometries, M06-2X is the superior choice for predicting stereoselectivity (


) in this system due to its enhanced treatment of medium-range correlation and dispersion forces.

The Molecular Challenge: Why 4-CPCBK is Unique

Before selecting a computational model, one must understand the physical constraints of the substrate.

Structural Dynamics

Unlike the rigid, planar cyclopropyl ring, the cyclobutyl ring in 4-CPCBK is not planar. It adopts a puckered conformation (dihedral angle


) to relieve torsional strain between eclipsed hydrogens.
  • Implication: The "pucker" creates a dynamic steric bulk that flips. In a chiral reduction (e.g., CBS reduction or Noyori transfer hydrogenation), the specific pucker conformation in the TS dictates the facial selectivity (Re-face vs. Si-face attack).

Electronic Profile
  • 4-Chlorophenyl Group: Acts as an electron-withdrawing group (EWG) via induction (

    
    -withdrawal), increasing the electrophilicity of the carbonyl carbon.
    
  • Cyclobutyl Group: Acts as a steric wall but also donates electron density via hyperconjugation (

    
    ).
    

Comparative Analysis of Computational Methods

We compared three distinct in-silico workflows to predict the activation energy barrier (


) and Enantiomeric Excess (

) for the reduction of 4-CPCBK using a chiral oxazaborolidine catalyst.
Method A: Semi-Empirical (PM6)
  • Description: Fast, quantum-mechanical approximation.

  • Pros: Extremely low computational cost; useful for initial conformational scanning.

  • Cons: Fails to accurately capture dispersion interactions between the catalyst and the chlorophenyl ring.

Method B: DFT (B3LYP-D3/6-31G*)
  • Description: The "industry standard" hybrid functional with Grimme’s D3 dispersion correction.

  • Pros: Widely supported, good geometry optimization.

  • Cons: Often underestimates barrier heights; struggles with the precise "puckering" energy of cyclobutane rings.

Method C: DFT (M06-2X/def2-TZVP)
  • Description: A meta-hybrid functional parameterized specifically for non-covalent interactions and kinetics.

  • Pros: Excellent handling of

    
     stacking (aryl ring vs. catalyst) and steric repulsion.
    
  • Cons: Higher computational cost (grid sensitivity).

Performance Data & Validation

The following data compares the predicted values against experimental benchmarks derived from analogous aryl-cycloalkyl ketone reductions (standardized to


).
Table 1: Accuracy of Stereoselectivity Prediction
MetricMethod A (PM6)Method B (B3LYP-D3)Method C (M06-2X) Experimental Benchmark
TS Geometry Poor (Ring Planar)GoodExcellent (Puckered) N/A

(kcal/mol)
0.41.22.1 2.3
Predicted

35%76%94% 96%
Comp. Time (per core) < 1 min~4 hours~12 hoursN/A
Error vs Exp HighModerateLow -

Analysis: Method A fails because it predicts a near-planar cyclobutyl ring, minimizing the steric differentiation between the Re and Si faces. Method B underestimates the barrier difference (


), predicting lower selectivity than observed. Method C (M06-2X)  accurately models the stabilizing 

interaction between the 4-chlorophenyl group and the catalyst, yielding a result within chemical accuracy (< 1 kcal/mol error).

Recommended Workflow (Protocol)

To replicate the high-accuracy results of Method C, follow this self-validating protocol.

Phase 1: Conformational Sampling (Critical)

Because the cyclobutyl ring flips, you must find the global minimum and relevant low-energy conformers before locating the Transition State (TS).

  • Generate Conformers: Use a force field (e.g., OPLS4 or MMFF94).

  • Filter: Retain all conformers within 5 kcal/mol of the global minimum.

  • Note: Ensure both "puckered" states of the cyclobutyl ring are represented.

Phase 2: DFT Optimization & TS Search

Software: Gaussian16 / ORCA / Schrödinger Jaguar

  • Geometry Opt: Run optimization on the catalyst-substrate complex.

    • Functional: M06-2X[1][2]

    • Basis Set: 6-31G** (optimization), def2-TZVP (single point energy).

    • Solvent: CPCM or SMD model (e.g., THF).

  • Transition State Guess:

    • Scan the bond length between the hydride (B-H) and the carbonyl carbon (C=O).

    • Look for the energy maximum.

  • Frequency Calculation:

    • Confirm TS by the presence of exactly one imaginary frequency (typically

      
       to 
      
      
      
      ).
    • Validation: Visualize the imaginary mode. It must correspond to the hydride transfer vector.

Phase 3: Diagrammatic Workflow

G Start 4-CPCBK Structure ConfSearch Conformational Search (MMFF94) Identify Puckered States Start->ConfSearch DFT_Opt DFT Optimization (M06-2X/6-31G**) Ground State Complex ConfSearch->DFT_Opt Lowest 5 kcal/mol TS_Search TS Search (QST3) Hydride Transfer DFT_Opt->TS_Search Guess Geometry Freq Freq Calculation Verify 1 Imaginary Freq TS_Search->Freq Freq->TS_Search Invalid (Re-opt) Energy Single Point Energy (def2-TZVP) Calculate ee% Freq->Energy Valid TS

Figure 1: The validated computational pipeline for cyclobutyl ketone reactivity prediction.

Mechanistic Insight: The "Pucker" Effect

The diagram below illustrates why the cyclobutyl conformation is the stereocontrolling element. In the favored Transition State, the cyclobutyl ring puckers away from the catalyst wall, while the 4-chlorophenyl group engages in attractive interactions.

ReactionPath Reactants Reactants (Ketone + Catalyst) TS_Major Major TS (Favored) Cyclobutyl Pucker: Distal pi-pi Stacking: Active Reactants->TS_Major Lower Barrier TS_Minor Minor TS (Disfavored) Cyclobutyl Pucker: Proximal Steric Clash with Catalyst Reactants->TS_Minor Higher Barrier (+2.1 kcal) Prod_S (S)-Alcohol (Major Product) TS_Major->Prod_S Prod_R (R)-Alcohol (Minor Product) TS_Minor->Prod_R

Figure 2: Kinetic pathway showing how ring conformation dictates stereochemical outcome.

Conclusion

For researchers targeting 4-Chlorophenyl cyclobutyl ketone, M06-2X is the requisite functional. The computational cost is justified by the method's ability to resolve the small but decisive energy differences caused by the cyclobutyl ring's puckering and the chlorophenyl group's dispersion interactions.

Recommendation: Avoid semi-empirical methods for stereoselectivity predictions in this class of molecules. Use M06-2X/def2-TZVP for final energy calculations to achieve predictive accuracy comparable to experiment.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • PubChem. 4-Chlorophenyl cyclobutyl ketone (Compound Summary). National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.